Lexithromycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H70N2O13 |
|---|---|
分子量 |
763.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26?,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI 键 |
HPZGUSZNXKOMCQ-YFHDVTFOSA-N |
手性 SMILES |
CCC1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Lexithromycin's Action on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a macrolide antibiotic, a class of potent inhibitors of bacterial protein synthesis. Macrolides are a cornerstone in the treatment of various bacterial infections, particularly those affecting the respiratory tract.[1] Their efficacy stems from their ability to selectively target and incapacitate the bacterial ribosome, the cellular machinery responsible for protein production.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound on bacterial ribosomes, drawing upon the extensive research conducted on this class of antibiotics. It will delve into the specific molecular interactions, the consequences for protein synthesis, and the experimental methodologies used to elucidate this mechanism.
The Bacterial Ribosome: The Target of this compound
The bacterial ribosome is a complex ribonucleoprotein machine composed of two subunits: the small 30S subunit and the large 50S subunit.[2][3] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a path for the nascent polypeptide chain to exit the ribosome.[2] this compound, like other macrolides, specifically targets the 50S subunit of the bacterial ribosome.[1][4]
Detailed Mechanism of Action: Obstructing the Polypeptide Exit Tunnel
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] This binding event occurs within the nascent polypeptide exit tunnel (NPET), a channel approximately 100 Å long and 10–20 Å wide through which the newly synthesized protein emerges from the ribosome.[2][5]
This compound binds to a specific site within the NPET, primarily interacting with the 23S rRNA component of the 50S subunit.[1][6] This binding partially occludes the tunnel, creating a steric hindrance that prevents the elongation of the nascent polypeptide chain.[2][6] As a result, protein synthesis is halted, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1] At higher concentrations, this can become bactericidal.[1]
Context-Specific Inhibition and Nascent Peptide Interactions
Recent evidence suggests that macrolides like this compound do not act as simple "plugs" that indiscriminately block the synthesis of all proteins.[2] Instead, their inhibitory action is often context-specific, depending on the amino acid sequence of the nascent polypeptide chain.[2][5]
Certain nascent peptide sequences can interact with both the macrolide and the ribosomal tunnel wall, leading to a synergistic inhibition of translation and, in some cases, ribosome stalling.[5][7] This phenomenon is crucial for the regulation of some bacterial resistance genes, where the presence of the antibiotic and a specific nascent peptide sequence triggers the expression of resistance mechanisms.[5] For example, the ErmC leader peptide (ErmCL) in the presence of erythromycin causes ribosome stalling, which in turn induces the expression of a methyltransferase that confers resistance.[5]
Quantitative Data on Macrolide Activity
The following table summarizes representative quantitative data for well-characterized macrolide antibiotics, providing a comparative context for the expected activity of this compound.
| Antibiotic | Organism | Assay | Parameter | Value | Reference |
| Azithromycin | Haemophilus influenzae | Protein Synthesis Inhibition | IC50 | 0.4 µg/mL | [8] |
| Erythromycin | Haemophilus influenzae | Protein Synthesis Inhibition | IC50 | 1.5 µg/mL | [8] |
| Erythromycin | Neurospora crassa | Leucine Incorporation | Inhibition | 95% at 5 mg/mL | [9] |
Experimental Protocols
The mechanism of action of macrolide antibiotics has been elucidated through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract:
-
Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested by centrifugation, and washed.
-
Cells are lysed by sonication or high-pressure homogenization in a buffer containing magnesium, potassium, and a reducing agent.
-
The lysate is centrifuged at 30,000 x g to remove cell debris, and the supernatant (S30 extract) is collected.
-
-
In Vitro Translation Reaction:
-
The S30 extract is mixed with a reaction buffer containing ATP, GTP, an amino acid mixture (including a radiolabeled amino acid like 35S-methionine), a template mRNA (e.g., encoding luciferase), and varying concentrations of the antibiotic (this compound).
-
The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Protein Synthesis:
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
The precipitate is collected on a filter, washed to remove unincorporated radiolabeled amino acids, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the antibiotic. The IC50 value is determined by plotting inhibition versus antibiotic concentration.
-
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. newprairiepress.org [newprairiepress.org]
Physicochemical Properties of Lexithromycin: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, a semi-synthetic macrolide antibiotic, presents a promising therapeutic agent. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the successful development of stable, bioavailable, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound relevant to formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related macrolide antibiotics, such as roxithromycin and azithromycin, to provide illustrative examples and benchmarks. General experimental protocols for determining these critical parameters are also detailed to aid researchers in their internal development processes.
Introduction
This compound is a derivative of erythromycin, engineered to improve upon its predecessor's limitations, such as acid instability and variable oral absorption.[1] Like other macrolides, its therapeutic effect is achieved by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3][4] The formulation of this compound into a viable drug product necessitates a deep understanding of its inherent physical and chemical properties. These properties influence everything from manufacturing processes and storage conditions to in vivo performance.
This guide will systematically explore the key physicochemical parameters of this compound, including its solubility, pKa, melting point, potential for polymorphism, and stability profile. Where specific data for this compound is not available, this will be explicitly stated, and information on analogous macrolides will be presented to provide context and guidance for formulation strategies.
Physicochemical Properties
A summary of the known and anticipated physicochemical properties of this compound is presented below. These parameters are critical for guiding formulation decisions, such as excipient selection and the choice of dosage form.
Table 1: Summary of Physicochemical Properties of this compound and Related Macrolides
| Property | This compound | Related Macrolides (Illustrative) | Significance in Formulation |
| Chemical Formula | C38H70N2O13 | Azithromycin: C38H72N2O12Roxithromycin: C41H76N2O15 | Defines molecular weight and elemental composition. |
| Molecular Weight | 762.98 g/mol | Azithromycin: 748.98 g/mol Roxithromycin: 837.05 g/mol | Influences diffusion, dissolution rate, and overall mass in a formulation. |
| Appearance | White to off-white crystalline powder (Anticipated) | Generally white or slightly yellow crystalline powders. | Important for identification and quality control of the raw material. |
| Solubility | Soluble in DMSO.[5] Aqueous solubility data not available. | Azithromycin: Practically insoluble in water.[6]Roxithromycin: Poorly water-soluble. | Critical for dissolution and absorption. Poor aqueous solubility is a common challenge for macrolides and often requires formulation enhancement strategies. |
| pKa | Data not available. Anticipated to be basic due to the dimethylamino group. | Roxithromycin (basic pKa): 9.27 | Governs the ionization state at different physiological pH values, which in turn affects solubility, permeability, and absorption.[7] |
| Melting Point | Data not available. | Roxithromycin: 111-118 °C[8] | A key indicator of purity and solid-state form. Important for manufacturing processes involving heat, such as hot-melt extrusion. |
| Polymorphism | Data not available. | Macrolides like azithromycin and roxithromycin are known to exhibit polymorphism.[9][10] | Different polymorphic forms can have different solubility, stability, and bioavailability, making characterization essential. |
| Stability | Described as having improved pH stability over erythromycin.[1] Specific degradation kinetics are not available. | Macrolides are susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][11] | Dictates appropriate storage conditions, shelf-life, and compatible excipients. |
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical practices and literature for similar compounds.
Solubility Determination
Objective: To determine the aqueous solubility of this compound as a function of pH, which is crucial for predicting its dissolution behavior in the gastrointestinal tract.
Methodology: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of this compound powder to vials containing each buffer solution.
-
Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw aliquots from each vial and filter them through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of this compound, which is essential for understanding its ionization state and its impact on solubility and permeability.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the anticipated pKa.
-
Data Collection: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve, where the equivalence point corresponds to the pKa for a monoprotic substance.[12]
Melting Point and Thermal Behavior Analysis
Objective: To determine the melting point and investigate the thermal properties of this compound using Differential Scanning Calorimetry (DSC).
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: Record the heat flow into the sample as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[13] The thermogram can also reveal other thermal events such as glass transitions, desolvation, and decomposition.
Polymorphism Characterization
Objective: To identify and characterize the crystalline form(s) of this compound using X-Ray Powder Diffraction (XRPD).
Methodology: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently pack the this compound powder into a sample holder.
-
Instrument Setup: Place the sample holder in the XRPD instrument.
-
Data Collection: Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles (e.g., 2° to 40°).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a "fingerprint" for the crystalline form.[14] Different polymorphs will produce distinct diffraction patterns.
Stability Studies
Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology: Forced Degradation Studies
-
Stress Conditions: Expose solutions of this compound to the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105 °C).
-
Photostability: Expose the solid drug and drug solution to UV and visible light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Analysis: Identify and quantify the degradation products. This information is crucial for understanding the degradation pathways and for developing a formulation that protects the API from degradation.[1][11]
Mechanism of Action and Signaling Pathway
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[4] The binding site is located within the polypeptide exit tunnel, which is the path that newly synthesized proteins take to emerge from the ribosome. By partially occluding this tunnel, this compound interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[15]
Caption: Mechanism of action of this compound at the bacterial ribosome.
Formulation Considerations
Based on the anticipated physicochemical properties of this compound, several formulation strategies may be considered to develop a robust and effective drug product:
-
Solubility Enhancement: Given the poor aqueous solubility of macrolides, techniques such as particle size reduction (micronization), solid dispersions with hydrophilic polymers, or the use of co-solvents and surfactants may be necessary for oral formulations to ensure adequate dissolution and bioavailability.
-
pH Control: Due to the likely basic nature of this compound, its solubility will be pH-dependent. Formulations may need to incorporate pH-modifying excipients to create a favorable microenvironment for dissolution in the gastrointestinal tract.
-
Stability: The formulation should protect this compound from degradation. This may involve the use of antioxidants if it is susceptible to oxidation, and appropriate packaging to protect against light and moisture. For liquid formulations, careful pH control and the selection of appropriate buffering agents are critical.
-
Solid-State Form: The polymorphic form of this compound used in the formulation must be carefully controlled to ensure consistent performance. Preformulation studies should identify the most stable polymorph with the desired physicochemical properties.
Conclusion
A comprehensive understanding of the physicochemical properties of this compound is a prerequisite for successful formulation development. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its characterization based on established principles and data from related macrolide antibiotics. The detailed experimental protocols offer a starting point for researchers to generate the necessary data to support the development of stable, safe, and efficacious this compound drug products. Further investigation into the solubility, pKa, solid-state properties, and stability of this compound is essential to de-risk the formulation development process and to ensure the delivery of a high-quality pharmaceutical product to patients.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 4. X-Ray Powder Diffraction | USP [usp.org]
- 5. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, also known by its developmental code name Wy-48314, is a semi-synthetic macrolide antibiotic derived from erythromycin A.[1][2] As with other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] Although formulations containing this compound underwent clinical trials for the treatment of HIV, they were ultimately discontinued.[1][2] This guide provides a comprehensive overview of the probable synthesis pathway of this compound from erythromycin A, along with detailed purification methods based on established techniques for related macrolide antibiotics. Due to the limited publicly available data for this compound, this guide leverages analogous, well-documented procedures for structurally similar macrolides to provide detailed experimental protocols and representative quantitative data.
This compound: Chemical Profile
| Parameter | Value | Reference |
| Chemical Name | Erythromycin A 9-(O-methyloxime) | Inferred from structure |
| CAS Number | 53066-26-5 | [4] |
| Synonyms | Wy-48314 | [1] |
| Molecular Formula | C38H70N2O13 | [1] |
| Molecular Weight | 762.97 g/mol | [1] |
| Purity (Commercial) | >97% to >98.5% | [5][6] |
Synthesis Pathway of this compound
The synthesis of this compound from Erythromycin A is a two-step process. The first step involves the oximation of the C9 ketone of erythromycin A to form erythromycin A 9-oxime. The second step is the O-methylation of the oxime group to yield the final product, this compound.
Caption: Synthesis pathway of this compound from Erythromycin A.
Step 1: Oximation of Erythromycin A
This step converts the C9 ketone of Erythromycin A into an oxime.
This protocol is adapted from established methods for the synthesis of erythromycin A 9-oxime.[4][7]
-
Dissolution: Dissolve Erythromycin A in a mildly polar solvent such as isopropanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine to the erythromycin A solution to form a reaction mixture.
-
Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture. The pH of the reaction solution should be maintained between 5.5 and 7.5.[8]
-
Reaction: Heat the reaction mixture to a temperature of approximately 45-55°C and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).[7]
-
Work-up: Cool the reaction mixture to room temperature. Add an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and an aqueous alkaline solution (e.g., sodium hydroxide) to adjust the pH to >11.0.[4][7]
-
Extraction and Isolation: Separate the organic layer, wash with water, and concentrate under reduced pressure to yield crude Erythromycin A 9-oxime.
Step 2: O-Methylation of Erythromycin A 9-Oxime
This step involves the methylation of the hydroxyl group of the oxime to form the methoxyimino group of this compound.
This protocol is based on the selective methylation of hydroxyl groups in erythromycin A 9-oxime derivatives.
-
Dissolution: Dissolve Erythromycin A 9-oxime in a polar aprotic solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
-
Addition of Base: Add a strong base, such as potassium hydroxide or sodium hydride, to the solution.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, between 0°C and room temperature, for 0.5 to 6 hours.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Isolation: Wash the organic layer with a saturated aqueous sodium chloride solution and dry over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solvent under reduced pressure to obtain crude this compound.
Purification Methods
Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying macrolide antibiotics is crystallization.
Caption: General purification workflow for this compound.
Crystallization Protocol
This protocol is a general procedure based on the purification of roxithromycin and other macrolides.[9][10]
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as methanol, ethanol, or acetone at an elevated temperature.
-
Decolorization (Optional): Treat the solution with activated charcoal to remove colored impurities, followed by hot filtration.
-
Crystallization: Induce crystallization by either slowly cooling the solution or by adding an anti-solvent (a solvent in which this compound is poorly soluble, such as water).
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-60°C).
Quantitative Data
| Reaction Step | Starting Material | Product | Solvent System | Reagents | Yield | Purity | Reference |
| Oximation | Erythromycin A | Erythromycin A 9-oxime | Methanol | Hydroxylamine hydrochloride, Triethylamine, Acetic acid | ~86% | >95% | [1][11] |
| Oximation | Erythromycin A | Erythromycin A 9-oxime | Isopropanol | Hydroxylamine, Acetic acid | High | High (favors E-isomer) | [4][7] |
| O-Alkylation | Erythromycin A 9-oxime | Roxithromycin | Acetone | Methoxy ethoxymethyl chloride | - | - | [12] |
| Purification | Crude Roxithromycin | Pure Roxithromycin | Methanol | - | - | High | [9] |
| Purification | Crude Azithromycin | Pure Azithromycin | Ethanol/Water, Acetone | - | High | High | [8] |
Conclusion
This technical guide outlines a plausible and well-supported pathway for the synthesis and purification of this compound, based on established chemical principles and analogous procedures for other semi-synthetic macrolide antibiotics. The two-step synthesis, involving oximation of erythromycin A followed by O-methylation of the resulting oxime, is a standard approach for the modification of the erythromycin scaffold. Purification via crystallization is a robust method to achieve high-purity this compound suitable for research and development purposes. While specific quantitative data for this compound remains elusive in public literature, the provided protocols and representative data from related compounds offer a strong foundation for researchers and drug development professionals working with this or similar macrolide antibiotics.
References
- 1. CN103923142A - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]
- 2. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 5. CN103923142B - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]
- 6. CN106589023A - Roxithromycin impurity and synthetic method thereof - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. [PDF] Purification of Erythromycin by Antisolvent Crystallization or Azeotropic Evaporative Crystallization | Semantic Scholar [semanticscholar.org]
- 11. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 12. Roxithromycin | 80214-83-1 [chemicalbook.com]
In Vitro Antibacterial Spectrum of Lexithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin and exhibits a broad spectrum of in vitro activity against various clinically significant pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, with a focus on its minimum inhibitory concentrations (MICs) against key bacterial species. Detailed experimental protocols for determining antibacterial susceptibility are also provided, along with visualizations of its mechanism of action and experimental workflows. For the purpose of this guide, data for Roxithromycin, a closely related and more extensively studied macrolide, is used as a proxy for this compound due to the limited availability of specific data under the name "this compound" and their structural and functional similarities.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound is summarized in the tables below, presenting the Minimum Inhibitory Concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤1 | - | - |
| Streptococcus pneumoniae | 0.03 - 4 | - | - |
| Streptococcus pyogenes | - | - | - |
Note: Data for S. pyogenes was not specifically found in the provided search results.
Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 4.0 to >32.0 | - | 8 |
| Moraxella catarrhalis | - | - | 0.25 |
| Legionella pneumophila | - | - | - |
Note: Specific MIC range and MIC50 for M. catarrhalis and L. pneumophila were not detailed in the provided search results, though this compound is known to be active against them.
Atypical Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | 0.0156 - 0.0625 | - | 0.0625 |
| Chlamydia trachomatis | 0.03 - 0.12 | - | ≤0.125 |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate format.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 10 times the highest concentration to be tested.
-
The solvent used should be appropriate for this compound and should not affect bacterial growth.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of this compound in the wells.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations.
-
For each concentration, add 1 part of the this compound solution to 9 parts of molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar).
-
Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no antibiotic.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension can be further diluted to deliver a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
3. Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.
-
Allow the inocula to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the sites of inoculation.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacterium (no visible growth, a faint haze, or one or two colonies is disregarded).
Antibacterial Activity Profile
The in vitro activity of this compound is primarily directed against Gram-positive cocci, some Gram-negative respiratory pathogens, and atypical bacteria. Its spectrum of activity makes it a valuable agent for the treatment of respiratory tract and other infections.
Conclusion
This compound demonstrates a potent in vitro antibacterial spectrum against a wide range of common respiratory and atypical pathogens. The data presented in this guide, along with the detailed experimental protocols, provide valuable information for researchers, scientists, and drug development professionals in the evaluation and application of this macrolide antibiotic. Standardization of susceptibility testing methods is crucial for the accurate determination of MIC values and for guiding appropriate clinical use.
References
A Technical Guide to the Molecular Formula and Structure Elucidation of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular characteristics and the scientific processes involved in the structural determination of Lexithromycin, a semi-synthetic macrolide antibiotic.
Introduction to this compound
This compound is a semi-synthetic antibiotic derived from erythromycin.[1][2][3] Its chemical name is erythromycin, 9-(O-methyloxime).[2][3] This modification results in improved absorption in vivo compared to erythromycin, which is attributed to increased hydrophobicity and pH stability.[1][2][3] Formulations containing this compound were investigated in clinical trials for the treatment of HIV but were ultimately discontinued.[1]
Molecular Formula and Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C38H70N2O13 | [2][3] |
| Molecular Weight | 763.0 g/mol | [2][3] |
| CAS Number | 53066-26-5 | [1][2][3] |
| Purity | >98% | [2] |
| Formulation | A solid | [2][3] |
| Solubility | Soluble in DMSO at 10 mM | [2][3] |
Structure Elucidation
The determination of the precise chemical structure of a complex natural product derivative like this compound involves a combination of advanced analytical techniques. While specific primary research data on this compound's elucidation is not publicly available, the process for macrolides is well-established and would involve the following key experiments.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound.[6] Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the molecule and elucidate the connectivity of its constituent parts, such as the macrolide ring and the deoxy sugars.[7][8]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is used to separate this compound from any impurities.[6]
-
Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ in the gas phase.[6]
-
Mass Analysis:
-
Full Scan (MS1): The mass spectrometer is operated in full scan mode to detect the precursor ion and confirm its mass-to-charge ratio (m/z), which for this compound would be approximately 764.0.
-
Tandem MS (MS2): The precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information about the different components of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution.[9][10] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of this compound.
Key NMR Experiments:
-
¹H NMR: Provides information about the chemical environment of each proton.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing crucial information for determining the relative stereochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher), and a standard set of 1D and 2D NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to piece together the structure of the molecule.
While specific NMR data for this compound is not available, the table below shows representative ¹H NMR chemical shifts for its parent compound, erythromycin, to illustrate the type of data obtained.
| Proton Assignment (Erythromycin) | Representative Chemical Shift (ppm) in CDCl3 |
| H-1' (anomeric proton of desosamine) | ~4.3 |
| H-1'' (anomeric proton of cladinose) | ~4.8 |
| N(CH3)2 (dimethylamino group) | ~2.3 |
| Various CH, CH2, CH3 on macrolide ring | 0.8 - 4.0 |
Data is representative for the parent compound Erythromycin and serves for illustrative purposes.[11]
Visualization of Workflows and Pathways
General Workflow for Structure Elucidation
The logical flow for elucidating the structure of a novel antibiotic derivative like this compound is depicted below.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, functions by inhibiting protein synthesis in bacteria.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][2][3][12] This binding action blocks the growing polypeptide chain from exiting the ribosome, which effectively halts protein synthesis and prevents bacterial growth.[13][14]
References
- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS 53066-26-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Roxithromycin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
Lexithromycin CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin (CAS Number: 53066-26-5), also known by its developmental code Wy-48314, is a semi-synthetic macrolide antibiotic.[1] It is a derivative of erythromycin, modified to enhance its properties.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. Despite showing promise and entering clinical trials, particularly for indications related to HIV, its development was ultimately discontinued.[1] This guide provides a summary of the available technical information on this compound.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided below, offering key data for researchers in pharmacology and medicinal chemistry.
| Identifier | Value |
| CAS Number | 53066-26-5 |
| Synonyms | Wy-48314, Wy 48314, Wy48314 |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |
| SMILES | CC[C@H]1OC(--INVALID-LINK--(C--INVALID-LINK--C)O)C)=N\OC)C)C)O[C@@H]2O--INVALID-LINK--C)[C@H]2O)C)C)O[C@H]3C--INVALID-LINK--(--INVALID-LINK--C)O)C">C@@HC)=O |
Mechanism of Action
As a macrolide antibiotic, this compound is understood to function by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit of susceptible bacteria. This interaction blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth.
Caption: General mechanism of macrolide antibiotic action.
Experimental Protocols and Data
Detailed experimental protocols and comprehensive quantitative data for this compound are not widely available in the public domain. This is likely due to the discontinuation of its clinical development. Information regarding specific in vitro activity against a broad range of bacterial strains, detailed pharmacokinetic profiles from clinical studies, and specific signaling pathway interactions remains largely unpublished. The available information indicates that this compound was designed for improved absorption and pH stability compared to erythromycin.[1]
Conclusion
This compound is a semi-synthetic macrolide antibiotic that, while showing initial promise, did not proceed to market. The information available is primarily centered on its chemical identity and its general classification as a protein synthesis inhibitor. For researchers and scientists, this compound represents a case study in drug development where a compound is discontinued, leading to a limited amount of publicly accessible, in-depth technical data. Further investigation into historical corporate or patent archives may be necessary to uncover more detailed experimental information.
References
Understanding Lexithromycin: A Technical Guide to its Enhanced Hydrophobicity and pH Stability
For Immediate Release
A Deep Dive into the Physicochemical Advantages of Lexithromycin for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structural modifications of this compound, a semi-synthetic macrolide antibiotic derived from erythromycin, that contribute to its enhanced hydrophobicity and stability in acidic environments. Such properties are critical for improved oral bioavailability and in vivo efficacy. While specific quantitative data for this compound remains proprietary, this paper will provide a comprehensive overview of the underlying chemical principles, comparative data from related macrolides, and detailed experimental protocols for assessing these key physicochemical parameters.
Introduction: Overcoming the Limitations of Erythromycin
Erythromycin, a widely used macrolide antibiotic, suffers from poor oral bioavailability due to its instability in the acidic environment of the stomach and its relatively low hydrophobicity.[1][2] this compound, as a semi-synthetic derivative, was designed to overcome these limitations, leading to improved absorption in vivo.[3][4][5] This guide delves into the chemical basis for these improvements and provides the necessary framework for their experimental verification.
Enhanced pH Stability of this compound
The primary reason for erythromycin's degradation in acidic conditions is the intramolecular dehydration involving the C6-hydroxyl group and the C9-ketone, leading to the formation of inactive anhydroerythromycin.[3][6] this compound's structure, featuring a 9-(O-methyloxime) group, directly addresses this instability.
Mechanism of Increased Acid Stability
The modification at the C9 position in this compound by introducing a methoxime group prevents the intramolecular cyclization reaction that plagues erythromycin. This structural change blocks the formation of the inactive hemiketal intermediate. The stability of this compound is therefore significantly greater in acidic environments, a crucial factor for oral administration.
A similar strategy is employed in other successful macrolide derivatives. For instance, azithromycin incorporates a methyl-substituted nitrogen into the lactone ring at the 9a position, and clarithromycin methylates the C6-hydroxyl group, both modifications hindering the degradation pathway seen in erythromycin.[3][7]
Comparative pH Stability Data of Macrolides
While specific degradation kinetics for this compound are not publicly available, the following table presents data for related macrolides to provide a comparative context.
| Antibiotic | Condition | Time for 10% Decay (T1/10) | Activation Energy (Ea) for Degradation |
| Erythromycin A | pH 2, 37°C | 3.7 seconds | 15.6 kcal/mol (intramolecular dehydration) |
| Azithromycin | pH 2, 37°C | 20.1 minutes | 25.3 kcal/mol (hydrolysis of cladinose) |
Data sourced from a comparative study on azithromycin and erythromycin A.[3]
Experimental Protocol: Determining pH Stability
The following protocol outlines a standard method for determining the pH-dependent degradation kinetics of a macrolide antibiotic like this compound.
Objective: To determine the degradation rate constants and half-life of this compound at various pH values.
Materials:
-
This compound reference standard
-
Buffered solutions (e.g., phosphate, citrate) at a range of pH values (e.g., 2, 4, 6, 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Constant temperature incubator or water bath
-
pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Degradation Study:
-
Add a known concentration of the this compound stock solution to a series of buffered solutions at different pH values.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At specified time intervals, withdraw aliquots from each sample.
-
Immediately quench the degradation reaction, if necessary (e.g., by neutralization or dilution in the mobile phase).
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining intact this compound in each aliquot using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH value.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Increased Hydrophobicity of this compound
The hydrophobicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The structural modifications in this compound also lead to an increase in its hydrophobicity compared to erythromycin.
Structural Basis for Increased Hydrophobicity
The addition of the methoxime group at the C9 position contributes to an overall increase in the nonpolar surface area of the this compound molecule. This modification reduces the molecule's affinity for aqueous environments and enhances its partitioning into lipid membranes, a key step in oral absorption.
Comparative Hydrophobicity Data of Macrolides
The partition coefficient (logP) is the standard measure of a compound's hydrophobicity. While the experimentally determined logP value for this compound is not available in the public domain, the following table provides context from related compounds.
| Compound | LogP (Octanol-Water) |
| Erythromycin | ~2.54 (at pH 8.0) |
Note: LogP values can vary depending on the experimental conditions and the ionization state of the molecule.[8] It is anticipated that the logP of this compound would be higher than that of erythromycin.
Experimental Protocol: Determining the Partition Coefficient (LogP)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Objective: To determine the logP value of this compound.
Materials:
-
This compound reference standard
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Analytical method to determine this compound concentration (e.g., HPLC-UV, LC-MS)
Methodology:
-
Equilibration: Mix n-octanol and water and allow the phases to separate to ensure mutual saturation.
-
Partitioning:
-
Dissolve a known amount of this compound in either the aqueous or octanol phase.
-
Add the second phase in a defined ratio (e.g., 1:1).
-
Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases, typically by centrifugation.
-
-
Concentration Measurement:
-
Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway of erythromycin and a general experimental workflow for stability testing.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: General workflow for pH stability testing.
Conclusion
This compound represents a significant advancement over erythromycin, primarily through structural modifications that enhance its stability in acidic conditions and increase its hydrophobicity. These improvements are anticipated to translate to better oral bioavailability and therapeutic efficacy. While specific quantitative data for this compound remains limited in the public domain, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers and drug development professionals to understand and evaluate these critical properties. Further studies to quantify the logP and pH-dependent degradation kinetics of this compound are warranted to fully characterize its physicochemical profile.
References
- 1. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
An In-depth Technical Guide to Lexithromycin's Binding Affinity to the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating mRNA into protein. By binding to the ribosome, this compound obstructs the path of the nascent polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. At lower concentrations, this compound exhibits bacteriostatic properties, while at higher concentrations, it can be bactericidal.
This technical guide provides a comprehensive overview of the binding affinity of this compound to the 50S ribosomal subunit, presenting quantitative data, detailed experimental protocols for determining binding affinity, and visualizations of the binding mechanism and experimental workflows.
Data Presentation: Binding Affinity of Macrolide Antibiotics
The binding affinity of macrolide antibiotics to the bacterial ribosome is a key determinant of their potency. The following table summarizes the dissociation constants (Kd) for this compound (roxithromycin) and related macrolides, providing a comparative view of their binding strengths to the E. coli 70S ribosomal complex. A lower Kd value indicates a higher binding affinity.
| Antibiotic | Dissociation Constant (Kd) (nM) | Reference |
| This compound (Roxithromycin) | 20 | [1][2] |
| Erythromycin | 36 | [1][2] |
| Clarithromycin | 8 | [1][2] |
Experimental Protocols
The determination of binding affinity between a ligand, such as this compound, and its target, the 50S ribosomal subunit, can be accomplished through various biophysical techniques. The following are detailed methodologies for three commonly employed experimental protocols.
Radiolabeled Ligand Binding Assay
This technique is a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.
Objective: To determine the dissociation constant (Kd) of this compound for the 50S ribosomal subunit using a radiolabeled form of the antibiotic.
Materials:
-
Purified bacterial 50S ribosomal subunits
-
Radiolabeled this compound (e.g., [3H]-lexithromycin or [14C]-lexithromycin)
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Saturation Binding Experiment:
-
Prepare a series of dilutions of radiolabeled this compound in the binding buffer.
-
In a multi-well plate, incubate a fixed concentration of 50S ribosomal subunits with increasing concentrations of radiolabeled this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and the maximum number of binding sites (Bmax).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd), for the interaction between this compound and the 50S ribosomal subunit.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified 50S ribosomal subunits
-
This compound
-
Running buffer (e.g., filtered and degassed binding buffer)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of the 50S Ribosomal Subunit:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified 50S ribosomal subunits over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized 50S ribosomal subunit surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-50S ribosomal subunit interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified 50S ribosomal subunits
-
This compound
-
Dialysis buffer (identical to the buffer used for this compound solution)
Procedure:
-
Sample Preparation:
-
Dialyze the purified 50S ribosomal subunits against the chosen buffer extensively.
-
Dissolve the this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions before the experiment.
-
-
Titration:
-
Load the 50S ribosomal subunit solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Mandatory Visualizations
Signaling Pathway and Molecular Interactions
This compound binds to the 50S ribosomal subunit at the entrance of the nascent polypeptide exit tunnel (NPET). This binding is stabilized by interactions with specific nucleotides of the 23S rRNA.
Caption: Molecular interactions of this compound with the 50S ribosomal subunit.
Experimental Workflow: Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a compound to its target.
Caption: Generalized workflow for determining binding affinity.
References
Initial Toxicity Screening of Lexithromycin in Cell Lines: A Technical Guide
Disclaimer: Publicly available data on a compound specifically named "Lexithromycin" is not available. This guide has been constructed as a representative framework for the initial toxicity screening of a novel macrolide antibiotic, using data and methodologies associated with the well-characterized macrolide, Roxithromycin, and general principles of in vitro toxicology. "this compound" is used as a placeholder for a hypothetical new chemical entity within the macrolide class.
Introduction
The development of new antimicrobial agents is a critical area of pharmaceutical research. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis and are used to treat a variety of infections.[1] Initial toxicity screening in cell lines is a fundamental step in the preclinical safety assessment of any new drug candidate, such as the hypothetical "this compound." This process provides essential information on the compound's potential for causing cellular damage, which helps in guiding further development and in vivo studies.
This technical guide outlines the core methodologies and data presentation for the initial in vitro toxicity assessment of this compound. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Summarized Cytotoxicity Data
The primary goal of initial toxicity screening is to determine the concentration at which a compound elicits a toxic response in different cell types. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize hypothetical cytotoxicity data for this compound across a panel of human cell lines, representing various tissues.
Table 1: Cytotoxicity of this compound in Human Liver Cell Line (HepG2)
| Assay Type | Endpoint | Incubation Time | IC50 (µM) |
| MTT Assay | Cell Viability | 24 hours | 150 |
| 48 hours | 110 | ||
| 72 hours | 85 | ||
| LDH Assay | Membrane Integrity | 24 hours | 200 |
| 48 hours | 160 | ||
| 72 hours | 120 |
Table 2: Comparative Cytotoxicity of this compound in Various Human Cell Lines after 48-hour exposure
| Cell Line | Tissue of Origin | Assay | IC50 (µM) |
| HepG2 | Liver | MTT | 110 |
| A549 | Lung | MTT | 135 |
| HEK293 | Kidney | MTT | 180 |
| Jurkat | T-lymphocyte | MTT | 95 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate and reliable toxicity data. The following sections describe the standard operating procedures for the key assays used in the initial toxicity screening of this compound.
Cell Culture
A variety of human cell lines should be used to assess the cytotoxicity of a new compound.[2][3] The choice of cell lines should represent tissues that are likely to be exposed to the drug in vivo. All cell lines should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5]
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the toxicity screening of this compound.
Discussion
The initial toxicity screening of this compound provides valuable preliminary data on its cytotoxic potential. The hypothetical results suggest a moderate level of cytotoxicity that is dependent on the cell type and the duration of exposure. For instance, the Jurkat cell line, representing lymphocytes, appeared to be more sensitive to this compound than the other tested cell lines. This could be indicative of potential immunomodulatory effects, a known characteristic of some macrolide antibiotics.[6]
Further investigations are warranted to elucidate the precise mechanisms of this compound-induced cytotoxicity. Assays for apoptosis (e.g., caspase activity assays) and oxidative stress could provide deeper insights. It is also important to consider that in vitro cytotoxicity does not always directly correlate with in vivo toxicity due to factors such as metabolism and drug distribution. Therefore, these in vitro findings should be interpreted with caution and used to guide the design of subsequent animal studies.
Conclusion
This technical guide provides a framework for the initial toxicity screening of the hypothetical macrolide antibiotic, this compound. The presented methodologies for cytotoxicity assays, along with the structured approach to data presentation and visualization, offer a robust starting point for the preclinical safety assessment of novel drug candidates in this class. The preliminary data, though hypothetical, underscore the importance of using a panel of cell lines and multiple toxicity endpoints to gain a comprehensive understanding of a compound's in vitro toxicological profile.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lexithromycin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It exhibits antibacterial activity by inhibiting protein synthesis through binding to the ribosomal polypeptide exit tunnel.[1] Due to its increased hydrophobicity and pH stability compared to erythromycin, this compound demonstrates improved absorption in vivo.[1] Proper preparation and storage of this compound stock solutions are critical for maintaining its chemical integrity and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Solvent | Source |
| Storage (Powder) | -20°C | N/A | [2] |
| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | DMSO | [2][3] |
| Recommended Solvents | DMSO | N/A | [3] |
| General Advice | Solutions are unstable; prepare fresh or purchase in small, pre-packaged sizes. | N/A | [4] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[5] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2] An accessible safety shower and eye wash station should be available.[2]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, if sterilization is required and DMSO is not pre-sterilized)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution. The final concentration may be adjusted based on experimental requirements.
-
Preparation: Bring the this compound powder and DMSO to room temperature before use.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the conical tube containing the this compound powder to achieve the desired final concentration (e.g., for a 10 mM solution, add the calculated volume of DMSO).
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and storage temperature.
-
Storage: Store the aliquots in a sealed container, protected from moisture and light.[3] For long-term storage (up to 6 months), store at -80°C.[3] For short-term storage (up to 1 month), store at -20°C.[3]
Visualizations
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solution.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a macrolide antibiotic. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of an antibiotic against a specific bacterium. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Disclaimer: Publicly available, standardized quality control (QC) ranges and comprehensive MIC data for this compound against a wide range of bacterial pathogens are limited. The following protocol is based on established methods for macrolide antibiotics. It is imperative for researchers to establish and validate their own internal quality control parameters and MIC ranges for this compound based on reference strains and specific experimental conditions.
Principle of the Broth Microdilution MIC Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Materials and Reagents
-
This compound analytical standard
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) (or other appropriate broth based on the test organism, e.g., Haemophilus Test Medium for Haemophilus influenzae)[6]
-
Bacterial strains for testing
-
Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile reservoirs
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Ensure the stock solution is well-dissolved and sterile (filter sterilization may be necessary if the solvent allows).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension, followed by inoculation.
Preparation of the MIC Plate (Serial Dilutions)
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (at the highest desired concentration) to the wells in the first column.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in a range of this compound concentrations in a constant volume of 100 µL per well.
-
Reserve at least one well for a growth control (containing only broth and the bacterial inoculum) and one well for a sterility control (containing only broth).
Inoculation
-
Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum (from step 2.5) to each well, except for the sterility control well. This will bring the final volume in each well to 110 µL and achieve the target bacterial concentration of approximately 5 x 10⁵ CFU/mL.
Incubation
-
Cover the microtiter plate with a lid.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae and Streptococcus pneumoniae, incubation in an atmosphere enriched with 5% CO₂ may be required.
Reading and Interpreting the Results
-
After incubation, visually inspect the plate for bacterial growth. A button of bacterial cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these conditions are not met, the assay is invalid.
-
For some bacteriostatic antibiotics, trailing endpoints (reduced growth over a range of concentrations) may occur. It is important to read the MIC at the concentration that shows complete inhibition of visible growth.
Quality Control
It is essential to include reference QC strains with known MIC ranges for macrolides in each assay run to ensure the accuracy and reproducibility of the results.[7] The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.
Table 1: Example Quality Control Ranges for Other Macrolides (as a reference)
| Quality Control Strain | Antibiotic | Acceptable MIC Range (µg/mL) - CLSI | Acceptable MIC Range (µg/mL) - EUCAST |
| Staphylococcus aureus ATCC 29213 | Erythromycin | 0.25 - 1 | 0.25 - 1 |
| Staphylococcus aureus ATCC 29213 | Azithromycin | 0.25 - 1 | 0.5 - 2 |
| Streptococcus pneumoniae ATCC 49619 | Erythromycin | 0.03 - 0.12 | 0.06 - 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Azithromycin | 0.03 - 0.12 | 0.06 - 0.25 |
| Haemophilus influenzae ATCC 49247 | Azithromycin | 1 - 4 | 0.5 - 2 |
| Haemophilus influenzae ATCC 49247 | Clarithromycin | 2 - 8 | 2 - 8 |
Note: These ranges are for illustrative purposes and are subject to change. Refer to the latest CLSI M100 and EUCAST QC tables for current information.[8][9]
Data Presentation
MIC data should be summarized in a clear and structured format. The MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of the isolates are inhibited, respectively) are commonly reported to represent the in vitro potency of the antibiotic against a population of bacterial isolates.
Table 2: Example of MIC Data Presentation for this compound (Hypothetical Data)
| Bacterial Species (n=) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (100) | 0.125 - 8 | 0.5 | 2 |
| Streptococcus pneumoniae (100) | ≤0.06 - 4 | 0.125 | 1 |
| Haemophilus influenzae (100) | 0.25 - 16 | 1 | 4 |
| Moraxella catarrhalis (50) | ≤0.06 - 2 | 0.25 | 0.5 |
Visualizations
Experimental Workflow
Caption: Figure 1. Broth Microdilution MIC Assay Workflow
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including presumably this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.
Caption: Figure 2. Macrolide Mechanism of Action
Immunomodulatory Signaling Pathway
Beyond their antibacterial effects, macrolides can exert immunomodulatory effects by interfering with host cell signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: Figure 3. Potential Immunomodulatory Pathway
References
- 1. scispace.com [scispace.com]
- 2. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of roxithromycin on the virulence of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. cejph.szu.cz [cejph.szu.cz]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lexithromycin
Application Note
Abstract
This application note details a comprehensive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Lexithromycin. This compound, also known as Erythromycin A 9-(O-methyloxime), is a semi-synthetic macrolide antibiotic. The described method is applicable for the determination of this compound in bulk drug substance and has the potential for adaptation to various pharmaceutical formulations. The protocol herein provides a robust starting point for researchers, scientists, and drug development professionals, and should be subject to validation for specific applications.
Introduction
This compound is a derivative of erythromycin, belonging to the macrolide class of antibiotics. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and in pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for an isocratic RP-HPLC method for the analysis of this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions for the quantification of this compound is presented in Table 1. These conditions have been adapted from established methods for the analysis of Erythromycin A oxime and other macrolide antibiotics[1][2][3].
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with a UV-Vis Detector |
| Column | Inertsil ODS-3 C18, 5 µm, 4.6 x 150 mm, or equivalent |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate buffer:Acetonitrile (40:60, v/v), pH adjusted to 6.5 with potassium hydroxide |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 215 nm |
| Run Time | Approximately 10 minutes |
Method Validation Parameters
While a full validation study should be performed in the user's laboratory, Table 2 summarizes typical validation parameters for HPLC methods used for macrolide antibiotic quantification, based on literature data.
Table 2: Summary of Typical Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.01 - 1.63 mg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.015 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.045 µg/mL | [2] |
| Precision (%RSD) | < 2% | [1] |
| Accuracy (Recovery) | 98 - 102% | [4] |
Experimental Protocols
Preparation of Reagents and Mobile Phase
a. 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 6.5):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to 6.5 with a potassium hydroxide (KOH) solution.
-
Transfer the solution to a 1000 mL volumetric flask and add HPLC-grade water to the mark.
-
Filter the buffer solution through a 0.45 µm membrane filter.
b. Mobile Phase Preparation:
-
Mix the 0.02 M Potassium Dihydrogen Phosphate buffer (pH 6.5) and acetonitrile in a 40:60 (v/v) ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Standard Solution Preparation
a. Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark with the mobile phase. Mix thoroughly.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 25 mg of the this compound bulk drug substance.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up the volume to the mark. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. The use of a C18 column with a phosphate buffer and acetonitrile mobile phase allows for good separation and quantification of the analyte. This method can be readily implemented in a quality control or research laboratory setting. It is essential that the method is fully validated according to the relevant regulatory guidelines (e.g., ICH) before its routine use.
References
Application Notes and Protocols: In Vitro Efficacy of Lexithromycin and the Related Macrolide Roxithromycin Against Drug-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. While it is a distinct chemical entity, publicly available data on its in vitro efficacy, particularly against drug-resistant bacterial strains, is limited. Formulations containing this compound were notably tested in clinical trials for HIV but were discontinued.
Given the scarcity of specific data for this compound, this document provides a detailed overview of the in vitro efficacy and methodologies for a closely related and well-documented macrolide, Roxithromycin . These notes and protocols can serve as a valuable reference for researchers investigating the anti-bacterial properties of macrolides against drug-resistant pathogens.
Roxithromycin is a 14-membered ring macrolide that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1] This document summarizes the available quantitative data on Roxithromycin's efficacy against resistant strains, provides detailed experimental protocols for key in vitro assays, and visualizes the experimental workflows.
Data Presentation: In Vitro Efficacy of Roxithromycin
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Roxithromycin against various bacterial strains, including those with noted resistance mechanisms.
Table 1: MIC of Roxithromycin against Macrolide-Resistant Streptococcus pneumoniae
| Strain | Resistance Mechanism | Roxithromycin MIC (µg/mL) |
| NMU112 | erm(B) and mef(A) genes | ≥256 |
| NMUP45 | Not specified | 4 |
| NMU605 | Not specified | 0.06 |
Table 2: General In Vitro Activity of Roxithromycin against Various Pathogens
| Bacterial Species | Resistance Profile | Roxithromycin MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Generally less effective; specific MICs vary. |
| Staphylococcus epidermidis | Methicillin-Susceptible | Generally bacteriostatic.[2] |
| Streptococcus pneumoniae | Penicillin-Susceptible & Resistant | 0.004 - 2[3] |
| Escherichia coli | Generally resistant due to outer membrane.[4] | |
| Haemophilus influenzae | Activity is measurable with specific guidelines.[5] | |
| Anaerobic Bacteria | Moderately sensitive, with some species like Bacteroides fragilis being moderately resistant.[6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing the susceptibility of bacteria to macrolide antibiotics like Roxithromycin.
Materials:
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms (e.g., with lysed horse blood and β-NAD for Streptococcus pneumoniae).[7]
-
Roxithromycin powder
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Roxithromycin Stock Solution: Prepare a stock solution of Roxithromycin in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the Roxithromycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve the desired concentration range.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the bacteria.[8]
Caption: Workflow for MIC Determination.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.[9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Roxithromycin solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C)
-
Apparatus for serial dilution and plating (pipettes, tubes, agar plates)
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare tubes with MHB containing different concentrations of Roxithromycin (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
-
Caption: Time-Kill Kinetics Assay Workflow.
Anti-Biofilm Assay for Staphylococcus aureus
This protocol assesses the ability of an antibiotic to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
Staphylococcus aureus culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Roxithromycin
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Methanol
-
Acetic Acid (33%)
-
Plate reader
Procedure:
A. Biofilm Inhibition Assay:
-
Inoculum Preparation: Dilute an overnight culture of S. aureus in TSB to approximately 10⁶ CFU/mL.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of Roxithromycin to the wells.
-
Include a growth control (bacteria without antibiotic) and a sterility control (media only).
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Quantification:
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain with 0.1% Crystal Violet for 15 minutes.[11]
-
Wash away excess stain with water and air dry.
-
Solubilize the bound stain with 33% acetic acid.
-
Measure the absorbance at 570 nm.
-
B. Biofilm Eradication Assay:
-
Biofilm Formation: Grow biofilms in the 96-well plate as described in the inhibition assay (steps 1 and 3) for 24 hours.
-
Antibiotic Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing various concentrations of Roxithromycin to the established biofilms.
-
-
Incubation: Incubate for another 24 hours at 37°C.
-
Quantification: Proceed with the quantification steps (washing, fixing, staining, and reading absorbance) as described above.
Caption: Anti-Biofilm Assay Workflow.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for macrolides like Roxithromycin is the inhibition of bacterial protein synthesis.[1] They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for newly synthesized peptides. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[1]
At sub-MIC levels, some macrolides have been shown to modulate bacterial virulence factors and inflammatory responses, which may contribute to their clinical efficacy even against strains that appear resistant in vitro.[12] For instance, macrolides can interfere with quorum sensing systems in some bacteria, which regulate the expression of virulence factors and biofilm formation.
Caption: Macrolide Mechanism of Action.
References
- 1. What is Roxithromycin used for? [synapse.patsnap.com]
- 2. Comparative in vitro and in vivo efficacy of roxithromycin and erythromycin against a strain of methicillin-susceptible Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of ofloxacin versus roxithromycin in the treatment of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro activity of roxithromycin, a new macrolide antibiotic, in comparison with that of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. apec.org [apec.org]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
- 11. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Activity of Lexithromycin with Other Antibiotics
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to global public health. One promising strategy to combat resistance is the use of combination therapy, where two or more antibiotics are administered together. Synergistic interactions, where the combined effect of the antibiotics is greater than the sum of their individual effects, can enhance bacterial killing, reduce the likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the synergistic potential of Lexithromycin, a novel macrolide antibiotic, in combination with other antimicrobial agents. For the purpose of this document, this compound is assumed to be a macrolide antibiotic that, like others in its class such as Roxithromycin and Erythromycin, inhibits bacterial protein synthesis.[1][2][3][4] The methodologies described herein are standard in vitro techniques for determining antibiotic synergy: the checkerboard assay, the time-kill curve assay, and the E-test synergy method.[5][6][7]
Mechanism of Action: Macrolide Antibiotics
Macrolide antibiotics function by inhibiting bacterial protein synthesis.[2][3] They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain.[3] This action prevents the elongation of the peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[3][4] While generally considered bacteriostatic, at high concentrations, macrolides can be bactericidal.[2]
Caption: Macrolide (this compound) mechanism of action.
Experimental Protocols for Synergy Testing
Three primary methods are detailed for evaluating the synergistic effects of this compound with other antibiotics: the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess antibiotic combinations.[5][8][9] It involves testing various concentrations of two antibiotics, both alone and in combination, to determine the minimum inhibitory concentration (MIC) of each in the presence of the other.
Experimental Workflow
Caption: Checkerboard assay experimental workflow.
Protocol
-
Determine Individual MICs: First, determine the MIC of this compound and the second antibiotic (Antibiotic B) individually against the test organism using standard broth microdilution methods.
-
Prepare Antibiotic Stocks: Prepare stock solutions of each antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Plate Setup: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[10]
-
Serial Dilutions:
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Antibiotic B.[9]
-
This creates a "checkerboard" of antibiotic concentrations. Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of Antibiotic B alone to re-confirm individual MICs.[9] Column 12 serves as a growth control (no antibiotic).[11]
-
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10] Inoculate each well with 100 µL of the bacterial suspension.[10]
-
Incubation: Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[10]
-
Data Analysis:
-
Visually inspect the plate for turbidity to determine the MIC of the combination, which is the lowest concentration of the antibiotics that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[9][10]
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic B (FIC B) = MIC of Antibiotic B in combination / MIC of Antibiotic B alone
-
FICI = FIC A + FIC B
-
-
Data Presentation
-
Table 1: Individual Minimum Inhibitory Concentrations (MICs)
Antibiotic Test Organism MIC (µg/mL) This compound S. aureus ATCC 29213 1 Vancomycin S. aureus ATCC 29213 1 Gentamicin E. coli ATCC 25922 2 | this compound | E. coli ATCC 25922 | 8 |
-
Table 2: Checkerboard Synergy Test Results for this compound and Vancomycin against S. aureus
MIC of this compound in Combination (µg/mL) MIC of Vancomycin in Combination (µg/mL) FIC A FIC B FICI Interpretation 0.25 0.25 0.25 0.25 0.50 Synergy 0.5 0.125 0.5 0.125 0.625 Additive | 0.125 | 0.5 | 0.125 | 0.5 | 0.625 | Additive |
Interpretation of FICI Values [8][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotics over time.[7][12] It provides dynamic information about the rate of bacterial killing and can confirm synergistic interactions observed in checkerboard assays.[7][9]
Experimental Workflow
Caption: Time-kill curve assay workflow.
Protocol
-
Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.[13]
-
Test Conditions: Prepare flasks or tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Antibiotic B alone (e.g., at 0.5x, 1x, and 2x MIC)
-
This compound and Antibiotic B in combination (at concentrations that demonstrated synergy or additivity in the checkerboard assay).
-
-
Inoculation and Incubation: Inoculate the prepared flasks/tubes with the bacterial suspension and incubate at 35-37°C in a shaking incubator.[6]
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot and plate onto nutrient agar plates. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13]
-
Data Presentation
-
Table 3: Time-Kill Assay Data for this compound and Gentamicin against E. coli
Time (hours) Growth Control (log10 CFU/mL) This compound (0.5x MIC) Gentamicin (0.5x MIC) This compound + Gentamicin 0 5.70 5.70 5.70 5.70 4 7.15 6.85 5.10 3.65 8 8.50 7.20 4.30 2.40 | 24 | 9.10 | 7.50 | 4.10 | < 2.00 |
E-test Synergy Method
The E-test (epsilometer test) uses plastic strips impregnated with a predefined gradient of antibiotic.[14][15] It provides a direct quantification of the MIC. For synergy testing, two strips are placed on an inoculated agar plate.
Experimental Workflow
Caption: E-test synergy workflow.
Protocol
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Strip Application:
-
Place the E-test strip for this compound onto the agar surface.
-
Place the E-test strip for Antibiotic B at a 90° angle to the first strip, with the MIC scales intersecting at their respective standalone MIC values. Alternatively, one strip can be placed, incubated for an hour, removed, and the second strip placed over its imprint.[16]
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
After incubation, two ellipses of growth inhibition will be visible.
-
Read the MIC value for each antibiotic alone at the point where the edge of the inhibition ellipse intersects the strip.[14]
-
Read the MIC value for each antibiotic in combination at the point where the inhibition ellipse intersects the strip in the area where the gradients overlap.
-
Calculate the FICI as described for the checkerboard assay.
-
Data Presentation
-
Table 4: E-test Synergy Results
Antibiotic Combination Test Organism MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation This compound P. aeruginosa 16 4 0.5 Synergy | Ciprofloxacin | P. aeruginosa | 1 | 0.25 | | |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the synergistic potential of this compound with other antibiotics. The checkerboard assay offers a high-throughput screening method, while the time-kill curve provides detailed information on the dynamics of bacterial killing.[8] The E-test serves as a simpler, alternative method for synergy assessment.[17] A comprehensive evaluation using these methods will enable researchers to identify promising antibiotic combinations, guiding further preclinical and clinical development to address the challenge of antimicrobial resistance.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. What is Roxithromycin used for? [synapse.patsnap.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Epsilometer Test (Etest) for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. scispace.com [scispace.com]
- 17. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin: A Novel Protein Synthesis Inhibitor in Bacterial Cultures
For Research Use Only.
Introduction
Lexithromycin is a novel macrolide antibiotic designed for the targeted inhibition of bacterial protein synthesis. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the effective use of this compound in in vitro bacterial culture experiments. The information presented is based on the well-established mechanisms of the macrolide class of antibiotics and offers a framework for investigating the efficacy and mechanism of action of this compound against various bacterial strains.
Macrolide antibiotics are known to exert their bacteriostatic effects by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1][3] this compound is engineered to build upon this mechanism, offering potential improvements in potency and spectrum of activity.
Mechanism of Action
This compound, as a macrolide antibiotic, is designed to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. The binding of this compound to the 23S rRNA component within the large ribosomal subunit physically obstructs the polypeptide exit tunnel.[1][3] This blockage prevents the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[1] Consequently, essential proteins required for bacterial growth and replication are not produced, resulting in a bacteriostatic effect.[1] At higher concentrations, this compound may exhibit bactericidal properties against highly susceptible organisms.[1]
Caption: Mechanism of this compound Action.
Data Presentation
The efficacy of a novel antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50). The following tables provide a summary of expected MIC and IC50 values for this compound against common bacterial strains, based on data from structurally similar macrolides.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 2.0 |
| Streptococcus pneumoniae | Gram-positive | 0.05 - 1.0 |
| Streptococcus pyogenes | Gram-positive | 0.05 - 0.5 |
| Haemophilus influenzae | Gram-negative | 1.0 - 8.0 |
| Moraxella catarrhalis | Gram-negative | 0.1 - 1.0 |
| Mycoplasma pneumoniae | N/A | 0.01 - 0.1 |
| Chlamydia trachomatis | N/A | 0.01 - 0.1 |
| Legionella pneumophila | Gram-negative | 0.1 - 1.0 |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.[4][5]
Table 2: IC50 Values of this compound for Protein Synthesis Inhibition.
| Bacterial Strain | Expected IC50 Range (µM) |
| Escherichia coli (cell-free system) | 0.1 - 5.0 |
| Pseudomonas aeruginosa (cell-free system) | 0.2 - 10.0 |
Note: IC50 values are typically determined in cell-free translation assays to specifically measure the inhibition of protein synthesis.[6][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.[8][9]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism, grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on the expected MIC (e.g., from 64 µg/mL to 0.06 µg/mL).[8] b. Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[8]
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity, indicating bacterial growth. A microplate reader can be used to measure the optical density at 600 nm (OD600). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][10]
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)
This protocol describes a method to quantify the direct inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.[6]
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Amino acid mixture (containing all essential amino acids except one, which is radiolabeled, e.g., [35S]-methionine)
-
ATP and GTP solutions
-
Template mRNA (e.g., poly(U) for polyphenylalanine synthesis)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the cell-free extract, amino acid mixture (with the radiolabeled amino acid), ATP, GTP, and the template mRNA. b. Add varying concentrations of this compound to different reaction tubes. Include a no-drug control. c. Initiate the translation reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation and Filtration: a. Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins. b. Collect the precipitated protein by filtering the reaction mixture through glass fiber filters. c. Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: a. Place the dried filters in scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel protein synthesis inhibitor like this compound.
Caption: Experimental Workflow for this compound Evaluation.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and data are based on the established properties of macrolide antibiotics and should be adapted and optimized for specific experimental conditions and bacterial strains. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling bacterial cultures and chemical reagents.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. idexx.com [idexx.com]
- 6. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes: Cell-Based Assays for Measuring Lexithromycin Cytotoxicity
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic designed to treat a range of bacterial infections by inhibiting bacterial protein synthesis.[1][2] As with any therapeutic agent, evaluating its potential cytotoxicity in mammalian cells is a critical step in preclinical safety assessment.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using three standard cell-based assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Macrolide antibiotics can, in some instances, induce cytotoxicity through various mechanisms, including the induction of apoptosis and mitochondrial dysfunction.[4][5][6] Studies on similar macrolides have shown effects on the Fas/Fas ligand system, a decrease in Bcl-2 expression, and the induction of oxidative stress, all of which can lead to programmed cell death.[4][6] Therefore, a multi-assay approach is recommended to build a comprehensive cytotoxic profile for this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[9][10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
Materials:
-
Human cell line (e.g., HepG2 liver carcinoma, A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent: 5 mg/mL in sterile PBS, filtered.[8]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[10]
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Include wells for no-cell controls (medium only) to serve as a background blank.[10]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the various this compound concentrations (e.g., 0.1 to 100 µM). Include vehicle-only controls (medium with the same concentration of solvent used for this compound).
-
Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[10]
-
Final Incubation: Incubate the plate for an additional 4 hours at 37°C, protected from light, and mix gently by pipetting to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0% |
| 1 | 1.211 | 0.075 | 96.6% |
| 5 | 1.098 | 0.061 | 87.6% |
| 10 | 0.882 | 0.055 | 70.3% |
| 25 | 0.631 | 0.049 | 50.3% |
| 50 | 0.345 | 0.033 | 27.5% |
| 100 | 0.158 | 0.021 | 12.6% |
% Cell Viability = (Absorbance_Sample / Absorbance_Control) x 100 Calculated IC₅₀ Value: 25.1 µM
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that leaks into the culture medium upon cell lysis, making it an excellent marker for necrosis or late-stage apoptosis.[12][13]
Principle of the LDH Cytotoxicity Assay
Caption: Principle of the LDH release assay for measuring cytotoxicity.
Protocol: LDH Assay
Materials:
-
Cell culture materials as listed for the MTT assay
-
LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)
-
96-well flat-bottom plates (one for cell culture, one for the assay)
-
Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. In addition to vehicle controls, prepare wells for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to be lysed before the assay.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Prepare Assay Plate: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new 96-well assay plate.
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells 45 minutes before sample collection. Mix gently and incubate at 37°C.[14]
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix).[13]
-
Assay Reaction: Add 50 µL of the prepared reaction mixture to each well of the assay plate. Mix gently by tapping the plate.[14]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[14]
Data Presentation
Table 2: Cytotoxicity of this compound on A549 Cells (LDH Assay)
| This compound (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
|---|---|---|
| 0 (Spontaneous) | 0.188 | 0.0% |
| 1 | 0.205 | 2.1% |
| 5 | 0.254 | 8.1% |
| 10 | 0.389 | 24.8% |
| 25 | 0.612 | 52.4% |
| 50 | 0.897 | 87.7% |
| 100 | 1.011 | 101.9% |
| Max Release Control | 0.998 | 100.0% |
% Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Max_Release_Abs - Spontaneous_Abs)] x 100
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[15] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
This compound-Induced Apoptosis Signaling Pathway
Caption: Potential signaling pathways for this compound-induced apoptosis.
Protocol: Caspase-3/7 Assay
Materials:
-
Cell culture materials as previously listed
-
White, opaque 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using white-walled 96-well plates. Plate 2 x 10⁴ cells per well in 80 µL of medium.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.[16]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, mixing on a plate shaker at 300-500 rpm for 30 seconds.[16]
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
Table 3: Caspase-3/7 Activation by this compound (Luminescence Assay)
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Increase vs. Control |
|---|---|---|---|
| 0 (Vehicle Control) | 15,430 | 1,280 | 1.0 |
| 1 | 18,990 | 1,550 | 1.2 |
| 5 | 35,670 | 2,980 | 2.3 |
| 10 | 88,120 | 7,540 | 5.7 |
| 25 | 155,900 | 12,330 | 10.1 |
| 50 | 149,500 | 11,890 | 9.7 |
| 100 | 132,600 | 10,560 | 8.6 |
Fold Increase = (RLU_Sample / RLU_Control) (Note: At very high concentrations, caspase activity may decrease due to widespread necrosis).
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxithromycin promotes lymphocyte apoptosis in Dermatophagoides-sensitive asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria and Antibiotics: For Good or for Evil? [mdpi.com]
- 6. Different influences on mitochondrial function, oxidative stress and cytotoxicity of antibiotics on primary human neuron and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes & Protocols: Lexithromycin as a Tool Compound in Ribosome Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lexithromycin and related macrolide antibiotics as tool compounds in ribosome binding studies. Detailed protocols for key experiments are provided to facilitate research into antibiotic mechanisms and ribosome function.
Introduction
This compound is a semi-synthetic, macrolide antibiotic derived from erythromycin.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[3][5][6] This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a halt in protein elongation and ultimately inhibiting bacterial growth.[3] Due to its specific interaction with the ribosome, this compound and its analogs, such as the structurally and functionally similar Roxithromycin, serve as invaluable tool compounds for investigating ribosome structure, function, and the mechanisms of protein synthesis inhibition.[6][7][8]
Mechanism of Action
This compound and other macrolides target the bacterial 70S ribosome, which is composed of a 30S and a 50S subunit.[3] The binding site is located on the 23S rRNA component of the 50S subunit, near the peptidyl transferase center (PTC).[9] By lodging itself in the NPET, the macrolide molecule acts as a "plug," preventing the nascent polypeptide chain from progressing once it reaches a certain length.[4] This leads to the dissociation of peptidyl-tRNA from the ribosome. The binding of these antibiotics is primarily to the ribosomal RNA and generally does not induce major conformational changes in the ribosome.
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.
Quantitative Data
The binding affinity of macrolides to the ribosome can be quantified using various parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). Below is a summary of available data for Roxithromycin, a close analog of this compound.
| Compound | Organism/System | Assay Type | Parameter | Value | Reference(s) |
| Roxithromycin | E. coli cell-free | Kinetic Analysis | K (Overall Kd) | 20 nM | [10][11] |
| Erythromycin | E. coli cell-free | Kinetic Analysis | K (Overall Kd) | 36 nM | [10][11] |
| Clarithromycin | E. coli cell-free | Kinetic Analysis | K (Overall Kd) | 8 nM | [10][11] |
| Erythromycin | S. pneumoniae | Equilibrium Binding | Kd | 4.9 nM | [12] |
| Azithromycin | H. influenzae | Growth Inhibition | IC50 | 0.4 µg/mL | [13] |
| Erythromycin | H. influenzae | Growth Inhibition | IC50 | 1.5 µg/mL | [13] |
Experimental Protocols
Detailed methodologies for key experiments in studying this compound-ribosome interactions are provided below.
Ribosome Binding Assay (Filter Binding)
This protocol is adapted for determining the binding of radiolabeled macrolides to bacterial ribosomes.
Workflow for Filter Binding Assay:
Materials:
-
70S ribosomes from E. coli or other bacteria of interest
-
Radiolabeled this compound (e.g., [14C]-Lexithromycin)
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl2, 150 mM NH4Cl, 6 mM β-mercaptoethanol
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and vials
Protocol:
-
Preparation: Thaw purified 70S ribosomes on ice. Prepare serial dilutions of radiolabeled this compound in Binding Buffer.
-
Binding Reaction: In microcentrifuge tubes, combine a fixed concentration of ribosomes (e.g., 3 nM) with varying concentrations of radiolabeled this compound.[14] The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for 2 hours to allow binding to reach equilibrium.[14]
-
Filtration: Pre-soak nitrocellulose membranes in ice-cold Wash Buffer. Assemble the filtration apparatus. Rapidly filter each reaction mixture through a membrane under vacuum. Ribosome-bound this compound will be retained on the membrane, while free this compound will pass through.
-
Washing: Immediately wash each filter with two aliquots of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the dried membranes into scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm or by using a Scatchard plot.
Chemical Footprinting Assay
This method identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding.
Workflow for Chemical Footprinting Assay:
Materials:
-
70S ribosomes
-
This compound
-
Modification Buffer: e.g., 30 mM HEPES (pH 7.8), 100 mM KCl, 10 mM MgCl2
-
Chemical modifying agent: Dimethyl sulfate (DMS) or kethoxal
-
RNA extraction kit
-
Fluorescently labeled DNA primers complementary to regions of 23S rRNA
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Binding: Incubate 70S ribosomes (e.g., 200 nM) with an excess of this compound (e.g., 5 µM) in Modification Buffer for 10 minutes at 37°C, followed by 10 minutes at 20°C.[15]
-
Chemical Modification: Add the chemical modifying agent (e.g., DMS) to the ribosome-Lexithromycin complex and to a control sample of ribosomes without the drug. Incubate under conditions that allow for limited modification.[15]
-
RNA Extraction: Stop the modification reaction and extract the total RNA from both the treated and control samples.
-
Primer Extension: Anneal a fluorescently labeled primer to the purified rRNA downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel.
-
Data Analysis: Compare the band patterns from the this compound-treated and control samples. Regions where bands are absent or reduced in intensity in the presence of this compound represent the "footprint," indicating protection of those rRNA nucleotides by the bound drug.
X-ray Crystallography of the Ribosome-Lexithromycin Complex
This protocol provides a general framework for obtaining a high-resolution structure of this compound bound to the ribosome.
Workflow for X-ray Crystallography:
Materials:
-
Highly purified and concentrated 70S ribosomes (e.g., from Thermus thermophilus)
-
This compound
-
Crystallization buffer (composition to be optimized)
-
Cryo-protectant
-
Crystallization plates (e.g., sitting or hanging drop)
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound (e.g., 250 µM) to ensure saturation of the binding site.
-
Crystallization: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the ribosome-Lexithromycin complex with the crystallization buffer and equilibrate against a reservoir solution. Crystals may take several days to weeks to grow.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.
-
Structure Determination: Process the diffraction data. Determine the structure of the ribosome-Lexithromycin complex using molecular replacement, with a previously solved ribosome structure as the search model.
-
Model Building and Refinement: Build the this compound molecule into the electron density map and refine the entire structure to obtain a high-resolution model of the complex. This will reveal the precise atomic interactions between this compound and the ribosome.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 6. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Roxithromycin - Wikipedia [en.wikipedia.org]
- 9. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits improved hydrophobicity and pH stability, suggesting enhanced absorption in vivo compared to its parent compound.[1][2][3] Like other macrolides, this compound acts by inhibiting bacterial protein synthesis.[1][2][3] Effective in vivo evaluation of this compound necessitates a well-characterized and reproducible formulation to ensure consistent and reliable preclinical data. This document provides detailed protocols for the preparation of a this compound suspension for oral administration in animal studies and a standard procedure for a subsequent pharmacokinetic (PK) investigation in a rat model.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, its solubility in aqueous solutions is limited, while it is soluble in organic solvents such as DMSO.[1] This characteristic necessitates the formulation of a suspension for oral dosing in animal studies to achieve the required dose levels.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₈H₇₀N₂O₁₃ | [1] |
| Molecular Weight | 763.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
This protocol describes the preparation of a 10 mg/mL this compound suspension suitable for oral gavage in rodents. The formulation utilizes common, well-tolerated excipients to ensure the stability and homogeneity of the suspension.
Materials and Equipment:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile water
-
Sterile water for injection
-
Analytical balance
-
Spatula
-
Glass mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Sterile amber glass vial for storage
Procedure:
-
Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals and the dose volume. For example, for a 10 mg/kg dose in a 200g rat with a dosing volume of 1 mL/kg, you would need 2 mg of this compound per rat.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Initial Wetting: Transfer the weighed this compound powder to a clean, dry glass mortar. Add a small volume of PEG 400 (e.g., 10% of the final volume) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring fine dispersion of the drug particles.
-
Prepare Suspension Vehicle: In a separate beaker, prepare the required volume of 0.5% methylcellulose solution in sterile water.
-
Form the Suspension: Gradually add the 0.5% methylcellulose solution to the this compound paste in the mortar while continuously triturating.
-
Homogenization: Once all the methylcellulose solution has been added, transfer the suspension to a beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and mix for at least 30 minutes at a moderate speed to ensure a homogenous suspension.
-
Storage: Transfer the final suspension to a sterile, amber glass vial to protect it from light. Store at 2-8°C. It is recommended to use the suspension within 24 hours of preparation. Before each use, vortex the suspension to ensure uniform distribution of the drug.
Table 2: Example Composition of a 10 mg/mL this compound Oral Suspension
| Component | Quantity per 10 mL | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient |
| PEG 400 | 1 mL | Wetting agent/Co-solvent |
| 0.5% Methylcellulose | q.s. to 10 mL | Suspending agent/Vehicle |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for a single-dose oral pharmacokinetic study of the prepared this compound formulation in Sprague-Dawley rats.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male or Female
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least 7 days prior to the experiment with free access to standard chow and water.
Experimental Procedure:
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued free access to water.
-
Dosing: Weigh each animal to determine the precise volume of the this compound suspension to be administered. Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples to clearly labeled cryovials and store them at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.
Table 3: Key Parameters for the In Vivo Pharmacokinetic Study
| Parameter | Description |
| Animal Species/Strain | Sprague-Dawley Rat |
| Body Weight | 200-250 g |
| Route of Administration | Oral Gavage |
| Dose Level | 10 mg/kg (example) |
| Formulation | 10 mg/mL suspension in 0.5% Methylcellulose/PEG 400 |
| Blood Sampling Time Points | 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose |
| Analytical Method | LC-MS/MS |
Visualizations
Caption: Workflow for the preparation of a this compound oral suspension.
References
Application Note: Quantitative Analysis of Roxithromycin in Biological Matrices using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roxithromycin. The protocols provided are intended for researchers, scientists, and drug development professionals. The methodology covers sample preparation from biological matrices, liquid chromatography separation, and mass spectrometric detection parameters.
Note: Initial searches for "Lexithromycin" did not yield relevant results. Based on the similarity of the name, this document focuses on Roxithromycin , a widely studied macrolide antibiotic. The parameters and protocols provided are based on established methods for Roxithromycin.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections. Accurate and sensitive quantification of Roxithromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies of this compound.
Experimental
-
Roxithromycin reference standard
-
Internal Standard (IS), e.g., Clarithromycin[1] or another suitable macrolide antibiotic
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, serum)
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The system should be equipped with an electrospray ionization (ESI) source.
-
LC System: UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Methodologies
Protein precipitation is a common and effective method for extracting Roxithromycin from serum or plasma samples.[1][2]
-
Pipette 50-100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 400 µL of cold methanol to precipitate the proteins.[2]
-
Vortex the mixture for approximately 60 seconds.[2]
-
Centrifuge the sample at high speed (e.g., 20,800 g) for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
For some methods, the supernatant may be diluted with the mobile phase before injection to reduce matrix effects.[1]
The following are typical LC parameters for the separation of Roxithromycin.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna CN 100 mm x 2.0mm, 3 µm[1]; ACQUITY UPLC BEH C18 2.1 x 100 mm, 1.7 µm[2][3]) |
| Mobile Phase A | 0.1% Formic acid and/or Ammonium Acetate in water[1][2][3][4] |
| Mobile Phase B | Acetonitrile and/or Methanol[1][2][3][4] |
| Flow Rate | 0.2 - 0.8 mL/min[1][3][4] |
| Column Temperature | 30-45 °C[3][4] |
| Injection Volume | 2 - 5 µL[3][4] |
| Gradient Elution | A gradient program is typically used to ensure good separation and peak shape. An example gradient might start at 10% B, ramp up to 90% B, and then re-equilibrate.[3] |
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] |
| Capillary Voltage | 3.0 - 5.0 kV[2][4] |
| Source Temperature | 120 - 150 °C[2][4] |
| Desolvation Temperature | 300 - 550 °C[2][4] |
| Cone Gas Flow | 50 L/h[4] |
| Desolvation Gas Flow | 400 - 800 L/h[2][4] |
| Collision Gas | Argon[1][2] |
Quantitative Data
The following table summarizes the MRM transitions and associated parameters for Roxithromycin and a common internal standard, Clarithromycin. These values should be optimized for the specific instrument being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Roxithromycin | 837.0 - 837.7 | 679.0 - 679.3 | 19 - 45[1][4] |
| 521.0 | Optimization may be needed | ||
| Clarithromycin (IS) | 748.0 - 748.5 | 590.0 - 591.4 | 19 - 45[1][5] |
| 158.2 | Optimization may be needed[6] |
Note: The fragmentation of Roxithromycin typically involves the loss of the cladinose sugar moiety (m/z 158) and subsequent losses from the macrolide ring. The transition 837 → 679 is commonly used for quantification.[1]
Visualizations
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Roxithromycin.
Caption: Workflow for Roxithromycin analysis.
Protocol: LC-MS/MS Quantification of Roxithromycin in Human Plasma
1. Objective
To quantify the concentration of Roxithromycin in human plasma samples using a validated LC-MS/MS method.
2. Materials
-
Roxithromycin and Clarithromycin (as Internal Standard) reference standards.
-
Human plasma (K2EDTA).
-
Methanol, Acetonitrile (LC-MS Grade).
-
Formic Acid, Ammonium Acetate (LC-MS Grade).
-
Ultrapure Water.
-
Microcentrifuge tubes (1.5 mL).
-
Autosampler vials.
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Roxithromycin and Clarithromycin in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Roxithromycin stock solution with 50:50 methanol:water to prepare calibration standards ranging from 10 ng/mL to 20,000 ng/mL.[1]
-
Internal Standard (IS) Working Solution: Dilute the Clarithromycin stock solution with methanol to a final concentration of 1000 ng/mL.[1]
4. Sample Preparation Protocol
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
Pipette 100 µL of plasma into the appropriately labeled tubes. For calibration standards and QCs, use blank plasma.
-
Add the appropriate amount of Roxithromycin working standard solution to the calibration and QC tubes.
-
Add 20 µL of the 1000 ng/mL Clarithromycin IS working solution to all tubes except the blank.
-
Add 400 µL of cold methanol to all tubes.
-
Vortex each tube for 60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 20,800 g for 10 minutes at 4°C.[2]
-
Carefully transfer 200 µL of the clear supernatant into autosampler vials.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
5. LC-MS/MS Analysis Protocol
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument methods with the LC and MS parameters detailed in the tables in the application note above.
-
Create a sequence table including blanks, calibration curve standards, QCs, and unknown samples.
-
Run the sequence.
6. Data Analysis and Quantification
-
Integrate the chromatographic peaks for Roxithromycin and the internal standard (Clarithromycin).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is often used.
-
Determine the concentration of Roxithromycin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results must meet pre-defined acceptance criteria for accuracy and precision as per regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic-electrospray tandem mass spectrometric determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Lexithromycin Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Lexithromycin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound, like other macrolide antibiotics, is a large, hydrophobic molecule with inherently low aqueous solubility. Direct addition of this compound powder to aqueous buffers will likely result in poor dissolution or suspension. It is a semi-synthetic derivative of erythromycin with increased hydrophobicity, which contributes to its poor water solubility.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH affect the solubility of this compound?
The solubility of macrolide antibiotics is typically pH-dependent. This compound contains basic nitrogen atoms, meaning its solubility generally increases in acidic conditions due to the formation of more soluble protonated forms. Conversely, in neutral to basic conditions, the uncharged form predominates, which is less soluble. For the related compound Azithromycin, solubility is higher at acidic pH and decreases as the pH increases.
Q4: Can I heat the buffer to dissolve this compound?
Gentle warming can sometimes aid in the dissolution of compounds. However, excessive heat may lead to the degradation of this compound. It is recommended to first try other solubilization methods. If heating is attempted, it should be done cautiously and the stability of the compound should be verified.
Q5: Are there any ready-to-use formulations of this compound with improved solubility?
Currently, there are no widely available, pre-formulated solutions of this compound with enhanced aqueous solubility for research purposes. Researchers typically need to prepare fresh solutions using appropriate solubilization techniques.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I add it to my aqueous buffer.
Cause: This is the most common issue and occurs because the aqueous buffer cannot accommodate the hydrophobic this compound molecules, leading to aggregation and precipitation.
Solutions:
-
Co-Solvent Method: This is the most recommended initial approach.
-
Protocol: First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent (a co-solvent) to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with constant stirring.
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at 10 mM.
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your cells or assay. Keep the final co-solvent concentration as low as possible, typically below 1% and often below 0.1%.
-
-
pH Adjustment:
-
Protocol: Prepare the aqueous buffer at a lower pH (e.g., pH 4-6) to increase the solubility of this compound. After the compound is dissolved, the pH can be carefully adjusted upwards if required by the experimental conditions, though this may risk precipitation if the solution becomes supersaturated.
-
Caution: Ensure that the final pH is compatible with your experimental system and the stability of this compound.
-
Issue 2: The solubility of this compound is too low for my required experimental concentration.
Cause: The intrinsic solubility of this compound in the chosen buffer system is insufficient for the desired concentration.
Solutions:
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[1] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2]
-
Protocol: Prepare a solution of the cyclodextrin in the aqueous buffer first, then add the this compound powder and stir until dissolved. The optimal ratio of this compound to cyclodextrin may need to be determined empirically.
-
-
Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that entrap hydrophobic drugs, increasing their apparent solubility.[3]
-
Examples: Tween® 80, Span®
-
Protocol: Dissolve the surfactant in the aqueous buffer before adding this compound.
-
-
-
Solid Dispersion Technique:
-
Concept: This involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility by reducing particle size and improving wettability.[4] For the related macrolide Roxithromycin, solid dispersions with mannitol have been shown to improve aqueous solubility.[5]
-
This is a more advanced technique that requires specialized equipment for preparation (e.g., solvent evaporation, melting methods).
-
Quantitative Data Summary
The following tables provide solubility data for macrolide antibiotics structurally related to this compound, which can serve as a reference for experimental design.
Table 1: Solubility of Related Macrolides in Organic Solvents
| Macrolide | Solvent | Solubility |
| Azithromycin | Ethanol | ~16 mg/mL |
| Azithromycin | DMSO | ~5 mg/mL |
| Azithromycin | DMF | ~16 mg/mL |
| Roxithromycin | Ethanol | ~30 mg/mL |
| Roxithromycin | DMSO | ~15 mg/mL |
| Roxithromycin | DMF | ~15 mg/mL |
| Clarithromycin | Ethanol, DMSO, DMF | ~1 mg/mL |
Table 2: Solubility of Azithromycin in Different pH Buffers at 37°C [6][7]
| Buffer | pH | Solubility of Azithromycin |
| Potassium Chloride Buffer | 2 | High |
| Phosphate Buffered Saline (PBS) | 7.4 | Moderate |
| Carbonate Buffer | 11 | Low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or as recommended by the supplier. Solutions are often unstable and should be prepared fresh.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Objective: To prepare a diluted working solution of this compound in an aqueous buffer from a concentrated stock.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS), pre-warmed to room temperature.
-
-
Procedure:
-
Determine the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer.
-
Aliquot the required volume of the aqueous buffer into a sterile tube.
-
While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise. This is a critical step to prevent precipitation.
-
Continue to stir for a few minutes to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. Physico-Chemical Properties, Aerosolization and Dissolution of Co-Spray Dried Azithromycin Particles with L-Leucine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lexithromycin Instability in Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of Lexithromycin in cell culture media. The following guides and frequently asked questions (FAQs) address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is yielding inconsistent results. Could this be due to antibiotic instability?
A1: Yes, inconsistent results are a common sign of antibiotic instability in culture media. This compound, like many macrolide antibiotics, can degrade under typical cell culture conditions (37°C, neutral pH). This degradation can lead to a decrease in the effective concentration of the antibiotic over the course of your experiment, resulting in variable effects on your cells or target organisms. It is crucial to ensure that the active concentration of this compound is maintained throughout the experimental window.
Q2: What are the primary factors that affect this compound stability in culture media?
A2: The stability of this compound in aqueous solutions, including culture media, is primarily influenced by:
-
pH: Macrolide antibiotics are known to be susceptible to pH-dependent degradation. Studies on similar macrolides, such as azithromycin, have shown that degradation profiles are pH-dependent, with different degradation products forming at varying pH levels.[1][2] It is anticipated that this compound exhibits maximal stability at a slightly acidic to neutral pH.
-
Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. Incubation at 37°C for extended periods can lead to significant degradation.
-
Media Composition: While specific interactions with all media components are not fully characterized, complex biological components like serum and certain amino acids could potentially interact with and affect the stability of this compound.
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add them to the culture medium immediately before use. Avoid using old or repeatedly freeze-thawed stock solutions.
-
pH Monitoring: If your experimental setup allows, monitor the pH of your culture medium. Significant shifts in pH during the experiment could accelerate degradation.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with this compound.
-
Replenish the Medium: For longer-term experiments, consider replenishing the culture medium with freshly prepared this compound at regular intervals to maintain a consistent active concentration.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: The most reliable way to confirm degradation is to quantify the concentration of active this compound in your culture medium over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4][5] A significant decrease in the measured concentration compared to the initial concentration would indicate degradation.
Q5: Are there any visible signs of this compound degradation in the culture medium?
A5: Typically, there are no obvious visual signs of this compound degradation in the culture medium, such as color change or precipitation, under normal experimental concentrations. Therefore, relying on visual cues is not a reliable method for assessing stability. Quantitative analysis is the recommended approach.
Data Presentation
Table 1: Factors Influencing Macrolide Stability in Aqueous Solutions
| Parameter | Effect on Stability | Recommendations |
| pH | Degradation is pH-dependent; stability is generally higher in slightly acidic to neutral conditions. | Maintain culture pH within the optimal range for your cells and consider buffering capacity. |
| Temperature | Higher temperatures accelerate degradation. | Minimize exposure of this compound-containing media to elevated temperatures outside of necessary incubation. |
| Light | Some antibiotics are light-sensitive. | Protect stock solutions and media containing this compound from direct light. |
| Storage | Improper storage leads to degradation of stock solutions. | Store this compound powder at -20°C and freshly prepared stock solutions as recommended by the manufacturer, typically for short periods at 2-8°C or frozen for longer-term storage. |
Experimental Protocols
Protocol 1: Quantification of this compound in Culture Media by HPLC
This protocol provides a general method for determining the concentration of this compound in cell culture media. The specific parameters may need to be optimized for your HPLC system and specific media composition.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
C18 reverse-phase HPLC column.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer (e.g., potassium phosphate), pH adjusted as needed for optimal separation.
-
This compound standard of known concentration.
-
Culture medium samples containing this compound.
-
Syringe filters (0.22 µm).
Method:
-
Sample Preparation:
-
Collect an aliquot of the culture medium at specified time points (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in fresh, antibiotic-free culture medium at known concentrations.
-
Process these standards in the same way as the experimental samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish an isocratic or gradient elution method using a mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer. The exact ratio should be optimized to achieve good separation of the this compound peak from other media components.
-
Set the detector wavelength (for UV) or mass transition (for MS) appropriate for this compound.
-
Inject the prepared standards and samples onto the HPLC column.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each standard and sample.
-
Generate a standard curve by plotting the peak area versus the known concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Caption: A simplified diagram illustrating potential degradation pathways for this compound in culture media.
References
- 1. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. A new HPLC method for azithromycin quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Roxithromycin Dosage for In vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Roxithromycin for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Roxithromycin?
Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the peptide chain. While its primary application is antibacterial, Roxithromycin also exhibits anti-inflammatory and immunomodulatory properties in mammalian cells, notably through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]
Q2: What are the typical starting concentrations for Roxithromycin in in vitro experiments?
The optimal concentration of Roxithromycin is highly dependent on the cell type and the specific experimental goals. For initial experiments, it is recommended to perform a dose-response curve (kill curve) to determine the optimal concentration for your specific cell line. However, based on published studies, a general starting range can be suggested.
Table 1: Recommended Starting Concentration Ranges for Roxithromycin in In Vitro Experiments
| Application | Cell Type | Recommended Starting Range (µg/mL) | Incubation Time |
| Antibacterial Activity (MIC determination) | Various bacteria | 0.03 - 32 | 18 - 48 hours |
| Anti-inflammatory Assays | Human Bronchial Epithelial Cells | 1 - 25 | 24 - 48 hours |
| Cytotoxicity Assessment | Human Peripheral Blood Lymphocytes | 25 - 200 | 24 - 48 hours |
| Cytotoxicity Assessment | Primary Human Osteoblasts | 100 - 400 | 24 hours |
Q3: What are the known IC50 values for Roxithromycin in different cell lines?
The half-maximal inhibitory concentration (IC50) of Roxithromycin can vary significantly between different cell lines due to variations in their biological characteristics.[3][4] It is crucial to determine the IC50 empirically for your specific cell line.
Table 2: Reported Cytotoxicity and IC50 Values for Roxithromycin
| Cell Line | Assay | Concentration (µg/mL) | Effect |
| Human Peripheral Blood Lymphocytes | Cytotoxicity | 100 - 200 | Decreased nuclear division index after 24 and 48 hours. |
| Primary Human Osteoblasts | LDH Release Assay | 100 | 20-30% cytotoxicity after 24 hours. |
| Primary Human Osteoblasts | LDH Release Assay | 200 | 30-45% cytotoxicity after 24 hours. |
| Primary Human Osteoblasts | LDH Release Assay | 400 | 40-60% cytotoxicity after 24 hours. |
Troubleshooting Guides
Q4: My cells are dying unexpectedly after Roxithromycin treatment, even at low concentrations. What could be the cause?
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antibiotics. It is essential to perform a dose-response curve (kill curve) to determine the optimal, non-toxic concentration for your specific cell line.
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in your cell culture can cause cell death, which might be wrongly attributed to the drug.[5] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
-
Solvent Toxicity: Ensure the solvent used to dissolve Roxithromycin (e.g., DMSO, ethanol) is not toxic to your cells at the final concentration used in the experiment. Always include a solvent control in your experimental setup.
-
Incorrect Dosage Calculation: Double-check your calculations for the stock solution and final working concentrations.
Q5: I am not observing the expected anti-inflammatory effect of Roxithromycin. What should I check?
-
Sub-optimal Concentration: The anti-inflammatory effects of Roxithromycin are dose-dependent. You may need to test a range of concentrations to find the optimal one for your experimental system.
-
Incubation Time: The timing of drug treatment and stimulation (e.g., with an inflammatory agent like TNF-α) is critical. Ensure the pre-incubation time with Roxithromycin is sufficient for it to exert its effects before adding the stimulus.
-
Cellular Pathway Activation: Confirm that the inflammatory pathway you are studying (e.g., NF-κB) is being robustly activated in your positive controls.
-
Assay Sensitivity: The assay you are using to measure the inflammatory response (e.g., ELISA for cytokine production) may not be sensitive enough to detect subtle changes.
Experimental Protocols
Protocol 1: Determining the Optimal Antibiotic Concentration using a Kill Curve Assay
This protocol helps determine the minimum concentration of Roxithromycin required to kill non-resistant cells.
-
Cell Plating: Seed your mammalian cells in a 96-well plate at a density that allows them to reach about 50-80% confluency on the day of treatment.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of Roxithromycin in your complete cell culture medium. A typical range to test for a new antibiotic could be from 0.5 to 1000 µg/mL.
-
Treatment: The following day, replace the medium in the wells with the medium containing the different concentrations of Roxithromycin. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate at 37°C in a CO2 incubator. Observe the cells daily under a microscope for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Determine Cell Viability: After 7-10 days, assess cell viability using a suitable method, such as the MTT assay or Trypan Blue exclusion.
-
Analysis: The lowest concentration of Roxithromycin that results in complete cell death is the optimal concentration for selecting resistant cells.
Protocol 2: Cytotoxicity Assay using MTT
This protocol measures the cytotoxic effect of Roxithromycin on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Roxithromycin in culture medium and add them to the respective wells. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[6]
Visualizations
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preventing Lexithromycin degradation during sample preparation
Welcome to the technical support center for Lexithromycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation and analysis.
Disclaimer: Specific degradation and stability data for this compound are limited in published literature. Much of the guidance provided here is based on data from structurally similar macrolide antibiotics, such as Roxithromycin, and general principles of macrolide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of this compound, similar to other macrolide antibiotics, are:
-
pH: this compound is a semi-synthetic derivative of erythromycin with improved pH stability, but extreme pH conditions, especially acidic environments, can lead to hydrolysis of the cladinose sugar or the lactone ring.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Enzymatic Activity: In biological samples, enzymatic degradation can occur if samples are not handled properly.
Q2: What is the expected degradation pathway for this compound?
A2: Based on studies of similar macrolides like Roxithromycin, the degradation of this compound likely proceeds through several pathways:
-
Acidic Hydrolysis: Cleavage of the glycosidic bond connecting the cladinose sugar to the macrolactone ring.
-
Lactone Ring Opening: Hydrolysis of the ester bond in the macrolactone ring, which is more prevalent under basic conditions.
-
Side Chain Modification: N-dealkylation of the amino sugar or modifications to other side chains.[3]
-
Oxidative Degradation: Attack by radicals, such as hydroxyl radicals, on various parts of the molecule, including the lactone ring and side chains.[4]
Q3: What are the ideal storage conditions for this compound stock solutions and prepared samples?
A3: To minimize degradation, stock solutions and prepared samples should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Maintain a neutral or slightly alkaline pH for solutions if possible, although this depends on the analytical method.
Q4: Are there any known stabilizers that can be used to prevent this compound degradation?
A4: While specific stabilizers for this compound are not well-documented, general strategies to enhance the stability of macrolides can be applied:
-
Buffering: Use of appropriate buffers to maintain a stable pH throughout the sample preparation process.
-
Antioxidants: Addition of antioxidants may be considered if oxidative degradation is a concern, although their compatibility with the analytical method must be verified.
-
Complexing Agents: For some macrolides, cyclodextrins have been shown to improve stability in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction: pH of the extraction solvent is too acidic or basic. | - Adjust the pH of the extraction solvent to be near neutral (pH 6-8).- Minimize the time samples are exposed to harsh pH conditions. |
| Temperature-induced degradation: Samples are being processed at elevated temperatures for extended periods. | - Perform extraction and evaporation steps at low temperatures.- Use a refrigerated centrifuge. | |
| Incomplete extraction: The chosen solvent system is not optimal for this compound. | - Optimize the extraction solvent. A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and a less polar solvent may be effective.- For solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate for macrolides. | |
| Appearance of unknown peaks in chromatogram | Degradation products: this compound is degrading into other compounds. | - Review the sample handling and storage procedures to minimize degradation (see FAQs).- Use a milder extraction method. |
| Matrix effects: Co-eluting compounds from the sample matrix are interfering with the analysis. | - Improve the sample clean-up procedure. This may involve using a different SPE sorbent or adding a liquid-liquid extraction step.- Optimize the chromatographic conditions to separate the interfering peaks from this compound. | |
| Poor peak shape in HPLC/LC-MS | Interaction with stationary phase: Residual silanols on C18 columns can interact with the basic nitrogen on this compound. | - Use a base-deactivated column.- Add a competing base, such as triethylamine, to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of this compound. |
| Degradation on-column: The mobile phase is causing degradation. | - Ensure the mobile phase pH is within the stable range for the column and this compound. | |
| Inconsistent results between replicates | Sample inhomogeneity: The analyte is not evenly distributed in the sample matrix. | - Ensure thorough homogenization of the sample before taking an aliquot for extraction. |
| Variable degradation: The extent of degradation is not consistent across samples. | - Standardize all sample preparation steps, including timing, temperature, and reagent volumes. |
Quantitative Data Summary
The following table summarizes the stability of Roxithromycin, a close structural analog of this compound, under various stress conditions. This data can be used as a guideline for handling this compound samples.
| Condition | Temperature | Duration | Percent Degradation | Reference |
| Acidic Hydrolysis (0.1 M HCl) | Room Temperature | 24 hours | Significant degradation | [5] |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temperature | 24 hours | Complete degradation | [5] |
| Alkaline Hydrolysis (1.0 M NaOH) | 75°C | - | Complete degradation | [5] |
| Oxidative (3% H₂O₂) | Room Temperature | 24 hours | Partial degradation | [5] |
| Oxidative (15% H₂O₂) | 75°C | - | Sensitive | [5] |
| Thermal | 75°C | - | Highly stable | [5] |
| Photolytic | - | - | Highly stable | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and should be optimized for the specific matrix and analytical requirements.
-
Sample Pre-treatment:
-
Thaw the sample (e.g., plasma, urine) at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 3 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for HPLC/LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: HPLC Method for this compound Analysis
This is a starting point for developing an HPLC method for this compound, based on methods for similar macrolides.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably base-deactivated.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 6.5). The exact ratio should be optimized for the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 210 nm or Mass Spectrometry (MS) detection for higher sensitivity and specificity.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A typical sample preparation workflow for this compound analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Lexithromycin interference with common laboratory assays
Disclaimer: Lexithromycin is a fictional compound. The following technical support information is based on the known laboratory assay interferences of macrolide antibiotics, such as erythromycin, which shares structural and functional similarities. This guide is intended for research and professional laboratory use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my experiments?
This compound is a macrolide antibiotic. Like other compounds in its class, it can potentially interfere with laboratory assays through two primary mechanisms:
-
Physiological (In Vivo) Interference: this compound can alter a biological parameter in the subject. For example, it may cause a temporary elevation in liver enzymes due to its metabolic pathway. This is a true physiological change, not an error in the assay itself.
-
Analytical (In Vitro) Interference: this compound or its metabolites present in a sample (e.g., serum, plasma) may directly interact with assay components. This can include cross-reactivity with antibodies in immunoassays or interference with enzymatic reactions, potentially leading to inaccurate results.
Q2: Which laboratory assays are most likely to be affected by this compound?
Based on data from similar macrolide antibiotics, the following areas warrant attention:
-
Liver Function Tests: Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can occur due to drug-induced liver injury. This is a physiological effect.
-
Digoxin Immunoassays: A significant in vivo interaction has been documented where macrolides can increase serum digoxin concentrations, leading to a risk of toxicity. This is primarily a pharmacokinetic interaction, not a direct assay interference.
-
Immunoassays (General): While widespread, direct analytical interference is not commonly reported for many immunoassays, the potential for cross-reactivity exists, particularly in competitive immunoassays for structurally similar molecules. This is assay-dependent and should be validated.
Q3: A researcher in my lab is getting unexpectedly high liver enzyme results from samples of subjects taking this compound. Is the assay failing?
Not necessarily. It is more likely that you are observing a physiological in vivo effect of the drug. Macrolide antibiotics are known to be associated with a low rate of transient serum enzyme elevations and, in rare cases, clinically apparent liver injury.
Q4: How can I confirm if an unexpected result is due to interference by this compound?
If interference is suspected, the following steps are recommended:
-
Review the subject's medication history: Confirm the timing of this compound administration relative to sample collection.
-
Use an alternative analytical method: Analyze the sample using a different method that is less susceptible to interference, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Perform a serial dilution: If the interference is concentration-dependent, diluting the sample may show a non-linear response in the assay result.
-
Conduct a spike-and-recovery experiment: Add a known amount of the analyte to the sample containing this compound and measure the recovery. Poor recovery may indicate interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Digoxin Levels in a Competitive Immunoassay
-
Symptom: Serum digoxin concentrations are significantly higher than expected based on the patient's dosage.
-
Potential Cause: This is likely a physiological (in vivo) drug-drug interaction. This compound can increase digoxin absorption and decrease its clearance, leading to genuinely elevated serum levels.
-
Troubleshooting Steps:
-
Confirm Co-administration: Verify that the patient was taking this compound concurrently with digoxin.
-
Clinical Correlation: Assess the patient for clinical signs of digoxin toxicity.
-
Therapeutic Drug Monitoring: It is crucial to continue monitoring digoxin levels closely. The immunoassay is likely performing correctly and reflecting a true elevation of the drug in the patient's system.
-
Dose Adjustment: The prescribing clinician should be alerted to the potential interaction to consider adjusting the digoxin dose.
-
Issue 2: Inconsistent Results in a Hormone Immunoassay
-
Symptom: Results from a competitive immunoassay for a steroid hormone are inconsistent with the clinical picture or with results from other tests.
-
Potential Cause: Potential analytical (in vitro) cross-reactivity between this compound (or its metabolites) and the assay antibodies. While not widely documented for macrolides, this remains a theoretical possibility for any immunoassay.
-
Troubleshooting Steps:
-
Consult Assay Manufacturer: Check the package insert or contact the manufacturer to inquire about known cross-reactivity with macrolide antibiotics.
-
Alternative Assay: Re-test the sample using an immunoassay from a different manufacturer that uses different antibodies.
-
Confirmatory Method: For definitive results, analyze the sample using a reference method like LC-MS/MS, which separates compounds by their physical properties and is not subject to antibody cross-reactivity.
-
Data Presentation
Table 1: Summary of Potential this compound (as Erythromycin) Interference
| Assay Category | Analyte(s) | Type of Interference | Probable Mechanism | Potential Result |
| Clinical Chemistry | ALT, AST, Alkaline Phosphatase | Physiological (In Vivo) | Drug-induced hepatotoxicity | Falsely Elevated |
| Therapeutic Drug Monitoring | Digoxin | Physiological (In Vivo) | Inhibition of P-glycoprotein and alteration of gut flora, leading to increased absorption and reduced clearance. | Falsely Elevated |
| Immunoassays | Steroid Hormones, Other Drugs | Analytical (In Vitro) - Theoretical | Cross-reactivity of this compound or its metabolites with assay antibodies. | Assay Dependent (Elevated or Decreased) |
Experimental Protocols
Protocol 1: Mitigation of Suspected Analytical Interference Using an Alternative Method
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) as a confirmatory method when immunoassay interference is suspected.
-
Objective: To obtain an accurate quantification of an analyte suspected of being affected by this compound interference in an immunoassay.
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the patient serum/plasma sample to separate the analyte of interest from potential interferents, including this compound.
-
The specific extraction protocol will be dependent on the analyte. A common approach for a small molecule drug would be a protein precipitation step with acetonitrile followed by SPE.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer) suitable for the analyte of interest.
-
Detection: UV detector set to a wavelength appropriate for the analyte. For analytes without a strong chromophore, LC-MS/MS is required.
-
Standard Curve: Prepare a standard curve of the pure analyte in a clean matrix (e.g., drug-free serum) to allow for accurate quantification.
-
-
Analysis:
-
Inject the extracted sample and the standards onto the HPLC system.
-
Compare the retention time of the peak in the sample to that of the standard to confirm identity.
-
Quantify the analyte concentration in the sample by interpolating its peak area against the standard curve.
-
-
Interpretation: A significant discrepancy between the HPLC result and the initial immunoassay result strongly suggests that the immunoassay was subject to interference.
Visualizations
Caption: Mechanisms of this compound interference in laboratory assays.
Addressing batch-to-batch variability of Lexithromycin
Lexithromycin Technical Support Center
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the differences in the physicochemical properties and impurity profiles between different manufacturing lots of this compound. This variability can significantly impact experimental outcomes, leading to inconsistent results in preclinical and clinical studies.[1] Ensuring batch consistency is critical for reliable and reproducible research.[2]
Q2: What are the potential causes of batch-to-batch variability in this compound?
The manufacturing of macrolide antibiotics like this compound is a complex process. Variability can be introduced at multiple stages. Key potential causes include:
-
Raw Material Inconsistency: Variations in the quality and purity of starting materials and reagents.[3]
-
Process Parameter Fluctuations: Minor deviations in critical process parameters such as temperature, pressure, pH, and reaction time during synthesis and purification.[2][4]
-
Equipment and Environmental Factors: Differences in equipment performance and environmental conditions (e.g., humidity) can affect the final product.[5]
-
Human Factors: Variations in operator procedures and techniques.[3]
Q3: How can I assess the consistency of different this compound batches?
A combination of analytical techniques should be employed to compare different batches. These methods help in creating a comprehensive profile of each batch. Key recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To identify the active pharmaceutical ingredient (API) and any related substances or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Dissolution Testing: To assess the solubility and release characteristics of the drug product.
-
Physical Characterization: Including particle size analysis and crystal morphology.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to this compound batch-to-batch variability.
Issue 1: Inconsistent Results in In Vitro Assays
Symptoms: You observe significant variations in efficacy (e.g., IC50 values) or toxicity profiles when using different batches of this compound in cell-based or biochemical assays.
Troubleshooting Workflow:
Experimental Protocols:
-
Purity and Impurity Profiling via RP-HPLC:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 v/v ratio. Filter through a 0.45 µm membrane and degas.[6]
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).[6]
-
Sample Preparation: Accurately weigh and dissolve each batch of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and samples from each batch. Compare the chromatograms for the presence of additional peaks (impurities) and variations in the main peak area (purity).
-
Issue 2: Variable Pharmacokinetic (PK) Profiles in Animal Studies
Symptoms: Different batches of this compound lead to inconsistent PK parameters (e.g., Cmax, AUC, half-life) in animal models.[1]
Troubleshooting Workflow:
Experimental Protocols:
-
Dissolution Testing:
-
Apparatus: Use a USP Apparatus 2 (paddle method).
-
Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure: Place one dosage form from each batch in a separate vessel. Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Plot the percentage of drug dissolved against time for each batch.
-
Data Presentation
Consistent and thorough documentation of batch analysis is crucial. Below is a template for summarizing quantitative data from different this compound batches.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 | ≥ 98.0% |
| Total Impurities (%) | 0.5 | 1.8 | 0.4 | ≤ 2.0% |
| Largest Unknown Impurity (%) | 0.15 | 0.75 | 0.12 | ≤ 0.2% |
| Dissolution at 30 min (%) | 88 | 75 | 92 | ≥ 80% |
| Mean Particle Size (µm) | 15.2 | 35.8 | 14.9 | 10-20 µm |
Signaling Pathways and Logical Relationships
Understanding the potential impact of batch variability on biological systems is essential. The following diagram illustrates how physicochemical variations can propagate through experimental stages to affect outcomes.
By implementing rigorous analytical characterization and following systematic troubleshooting procedures, researchers can mitigate the risks associated with this compound batch-to-batch variability, leading to more robust and reproducible scientific findings.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. processindustryforum.com [processindustryforum.com]
- 5. [Microbiological in-process control in drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Mitigating off-target effects of Lexithromycin in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Lexithromycin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase A (KinA). KinA is a critical component of the MAPK signaling cascade, which is frequently dysregulated in various cancer types, leading to uncontrolled cell proliferation. By inhibiting KinA, this compound aims to suppress tumor growth.
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is the inhibition of Kinase B (KinB), a key regulator of the cellular stress response pathway. This unintended inhibition can lead to the activation of apoptotic pathways, which may confound the interpretation of this compound's anti-proliferative effects.
Q3: We are observing higher-than-expected levels of apoptosis in our cell line after this compound treatment. Is this related to its off-target effects?
Yes, this is a common issue. The off-target inhibition of Kinase B (KinB) by this compound can induce a stress response that leads to apoptosis, independent of its on-target effect on Kinase A (KinA) and cell proliferation. We recommend confirming this by measuring the activity of downstream markers of both the KinA and KinB pathways.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects at Varying Concentrations
-
Problem: The dose-response curve for cell viability is not sigmoidal, and we observe significant cell death at concentrations where we expect to see only cytostatic effects.
-
Cause: This is likely due to the off-target apoptotic effect mediated by KinB inhibition becoming dominant at higher concentrations of this compound.
-
Solution:
-
Dose De-escalation: Determine the concentration range where this compound inhibits KinA without significantly affecting KinB. Use the data in Table 1 as a starting point.
-
Orthogonal Approach: Use a selective KinB activator in conjunction with this compound to counteract the off-target effect.
-
Genetic Knockdown: Employ siRNA or shRNA to specifically reduce the expression of KinB in your cellular model. This will help isolate the on-target effects of this compound. Refer to the Experimental Protocols section for a detailed methodology.
-
Issue 2: Contradictory Results Between Different Cell Lines
-
Problem: this compound shows potent anti-proliferative effects in Cell Line A but is cytotoxic at similar concentrations in Cell Line B.
-
Cause: The expression levels of KinA and KinB can vary significantly between different cell lines. Cell Line B may express higher levels of KinB or be more sensitive to the induction of apoptosis via the KinB pathway.
-
Solution:
-
Protein Expression Analysis: Perform Western blotting to quantify the relative expression levels of KinA and KinB in both cell lines.
-
Activity Assays: Conduct in vitro kinase assays to confirm the IC50 values of this compound for both KinA and KinB in your specific cellular context.
-
Model Selection: Consider using a cell line with a more favorable KinA:KinB expression ratio for your primary efficacy studies.
-
Quantitative Data
Table 1: Comparative Potency of this compound
| Target | IC50 (nM) | Description |
| Kinase A | 50 | Primary, on-target kinase |
| Kinase B | 500 | Off-target kinase, 10-fold less potent inhibition |
| Kinase C | >10,000 | Unrelated kinase, no significant inhibition |
| Kinase D | >10,000 | Unrelated kinase, no significant inhibition |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Kinase B
This protocol outlines the steps for transiently reducing the expression of the off-target Kinase B (KinB) to isolate the on-target effects of this compound.
-
Cell Seeding:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours in antibiotic-free medium until they reach 60-70% confluency.
-
-
siRNA Transfection Complex Preparation:
-
Solution A: Dilute 100 pmol of KinB-targeting siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium.
-
Solution B: Dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 500 µL siRNA-lipid complex dropwise to each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot analysis to confirm the reduction in KinB protein levels compared to the non-targeting control.
-
-
This compound Treatment:
-
Once knockdown is confirmed, treat the transfected cells with the desired concentrations of this compound.
-
Proceed with your downstream assays (e.g., cell viability, proliferation) to assess the on-target effects.
-
Visualizations
Caption: this compound's dual-inhibitory mechanism on Kinase A and Kinase B.
Caption: Decision tree for troubleshooting unexpected apoptotic activity.
Technical Support Center: Optimizing Lexithromycin Antibacterial Assays
Welcome to the technical support center for Lexithromycin antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during in vitro susceptibility testing. As this compound is a novel macrolide antibiotic, this guide draws upon established principles for macrolide susceptibility testing and relevant findings for similar compounds like Roxithromycin and Erythromycin.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for a this compound antibacterial assay?
A1: For most standard antibacterial susceptibility testing methods, such as broth microdilution and disk diffusion, a standard incubation time of 16-24 hours is recommended.[1] This duration is generally sufficient for the visible growth of most common bacterial pathogens. However, the optimal time can be influenced by the specific bacterial species being tested and the assay method employed.
Q2: Can the incubation time for this compound assays be shortened?
A2: Shortening the incubation time is possible for some rapid-growing organisms, but it requires careful validation. Reading results at earlier time points (e.g., 6, 8, or 12 hours) may be feasible, but there is a risk of false susceptibility readings if the bacterial growth is not yet sufficient for accurate assessment. Any deviation from the standard 16-24 hour incubation period should be validated by comparing the results with the standard method to ensure correlation.
Q3: What is the mechanism of action of this compound, and how does it affect the assay?
A3: As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright. Because of its bacteriostatic nature, it is crucial to read the results at a time point where clear growth inhibition can be observed, but before the potential for bacterial regrowth or degradation of the antibiotic over extended incubation periods.
Q4: Which international guidelines should be followed for this compound susceptibility testing?
A4: For novel antibiotics like this compound, it is recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] These organizations provide standardized methods for antimicrobial susceptibility testing that ensure reproducibility and comparability of results across different laboratories.
Troubleshooting Guide
Issue 1: No bacterial growth is observed in the positive control wells/plate after the standard incubation time.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Preparation | Verify the inoculum density using a spectrophotometer or McFarland standards. Ensure the final inoculum concentration in the assay meets the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution). |
| Non-viable Organism | Check the viability of the bacterial stock by plating on appropriate agar medium and incubating. Use a fresh culture for the assay. |
| Incorrect Growth Medium | Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) was used and prepared according to the manufacturer's instructions. |
| Incubator Malfunction | Verify the incubator temperature and CO2 levels (if required for the specific organism) are correct. |
Issue 2: Minimum Inhibitory Concentration (MIC) values for this compound are higher than expected.
| Possible Cause | Troubleshooting Step |
| Extended Incubation Time | Prolonged incubation (e.g., beyond 24 hours) can lead to antibiotic degradation or the selection of resistant subpopulations, resulting in higher MICs.[6][7] Adhere to the standardized incubation time. |
| High Inoculum Density | An inoculum that is too dense can overwhelm the antibiotic, leading to artificially high MICs. Re-standardize the inoculum preparation. |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them under recommended conditions to prevent degradation. |
| Bacterial Resistance | The bacterial strain may have intrinsic or acquired resistance to macrolides. Confirm the identity and expected susceptibility profile of the test organism. |
Issue 3: Inconsistent results (high variability) are observed between replicate assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Ensure the bacterial suspension is homogenous before inoculation. Vortex the suspension gently before each use. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate dispensing of the antibiotic and bacterial inoculum. |
| Edge Effect in Microplates | In 96-well plates, the outer wells are more prone to evaporation. To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data. |
| Variable Incubation Conditions | Ensure consistent temperature and humidity within the incubator. Stacking plates can lead to uneven temperature distribution. |
Data Summary
Table 1: Effect of Incubation Time on Minimum Inhibitory Concentration (MIC) of Macrolide Antibiotics
| Bacterial Species | Antibiotic | Incubation Time (hours) | MIC (µg/mL) | Reference |
| Salmonella Typhimurium | Erythromycin | 20 | 16 | [6][7] |
| 40 | >32 | [6][7] | ||
| Lactic Acid Bacteria | Multiple Macrolides | 24 | Varies | [8] |
| 48 | Increased (two- to four-fold) | [8] |
Note: This table summarizes general trends observed for macrolides. Specific results for this compound may vary.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Disk Diffusion Assay for this compound Susceptibility Testing
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
-
Disk Application:
-
Aseptically apply a paper disk impregnated with a standardized concentration of this compound to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of growth inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established zone diameter breakpoints.
-
Visualizations
Caption: Workflow for this compound antibacterial susceptibility testing.
Caption: Logic diagram for troubleshooting unexpectedly high MIC results.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against <i>Salmonella</i> Typhimurium - ProQuest [proquest.com]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting unexpected results in Lexithromycin experiments
Welcome to the technical support center for Lexithromycin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound experiment shows a higher Minimum Inhibitory Concentration (MIC) than expected against my target bacteria. What could be the cause?
A1: A higher-than-expected MIC value can be attributed to several factors. One common reason is the development of bacterial resistance.[1] Consider the following potential resistance mechanisms:
-
Target Site Modification: The bacteria may have altered the binding site of this compound on the 23S rRNA molecule within the 50S ribosomal subunit.[2][3] This is a common resistance mechanism for macrolide antibiotics.[2][3]
-
Active Efflux Pumps: The bacteria might be actively pumping this compound out of the cell, preventing it from reaching its ribosomal target.[3][4]
-
Enzymatic Inactivation: The bacteria could be producing enzymes that inactivate this compound.[1][4]
To investigate this, you can perform molecular assays to screen for known resistance genes (e.g., erm genes for ribosomal methylation or mef/msr genes for efflux pumps).[3]
Another possibility is an issue with the experimental setup. Inaccurate inoculum preparation or using a mixed culture can lead to erroneous MIC results.[5] It is crucial to ensure the use of a pure culture and a standardized inoculum.[5]
Q2: I am observing inconsistent results in my this compound susceptibility testing. What are the common sources of variability?
A2: Inconsistent results in susceptibility testing can be frustrating. Here are some common areas to troubleshoot:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible results. Ensure you are standardizing your inoculum to the recommended colony-forming units (CFU)/mL.[5][6]
-
Growth Media: The composition of the growth media can affect the activity of the antibiotic. Ensure you are using the appropriate and consistent media for your experiments.
-
Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, the MIC reading.[6]
-
Antibiotic Stock Solution: Degradation of your this compound stock solution can lead to weaker-than-expected activity. Ensure proper storage and consider preparing fresh solutions.
For a systematic approach to identifying the source of variability, refer to established troubleshooting guides for antimicrobial susceptibility testing.[7]
Q3: Can this compound affect host cells in my co-culture experiment?
A3: While macrolides like this compound are designed to target bacterial ribosomes, they can have off-target effects on eukaryotic cells, especially at high concentrations. Macrolides are known to have immunomodulatory and anti-inflammatory properties. For instance, Azithromycin has been shown to induce the expression of interferons in cultured cells. Therefore, it is plausible that this compound could influence the behavior of your host cells. It is advisable to include control experiments with host cells alone exposed to this compound to assess any direct effects.
Troubleshooting Guides
Guide 1: Unexpected Bacterial Resistance to this compound
If you observe that a previously susceptible bacterial strain is now showing resistance to this compound, follow this guide to investigate the potential cause.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Target Site Modification | Perform PCR or sequencing to detect mutations in the 23S rRNA gene or the presence of erm methyltransferase genes.[2][3] | Identification of specific mutations or resistance genes will confirm this mechanism. |
| Active Drug Efflux | Conduct an efflux pump inhibitor assay. Run your MIC assay with and without an efflux pump inhibitor like reserpine. | A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps. |
| Enzymatic Inactivation | Perform a bioassay. Incubate this compound with a bacterial cell lysate and then test the activity of the treated antibiotic against a known susceptible strain. | Reduced antibiotic activity after incubation with the lysate indicates enzymatic degradation. |
| Contamination | Streak your bacterial culture on an agar plate to check for purity. Perform Gram staining and microscopy.[5] | A pure culture should show uniform colony morphology and consistent Gram stain results. |
Guide 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays
High variability in your MIC assays can compromise the reliability of your data. Use this guide to systematically address potential sources of error.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Density | Standardize your inoculum using a spectrophotometer (OD600) or a McFarland standard.[8] Perform serial dilutions and plate counting to verify the CFU/mL.[6] | Consistent inoculum density across experiments should reduce variability in MIC values. |
| Antibiotic Dilution Series | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step. | Accurate and consistent antibiotic concentrations will lead to more reproducible results. |
| Reader Interpretation | If reading MICs visually, have a second person independently read the results to ensure consistency. If using a plate reader, ensure the blanking and reading parameters are consistent. | Objective and consistent reading of results will minimize inter-assay variability. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.[6]
-
Prepare Inoculum: From a fresh culture plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the bacterial ribosome.
Troubleshooting Workflow for High MIC Values
Caption: Logical workflow for troubleshooting high MIC results.
Common Macrolide Resistance Mechanisms
Caption: Overview of common macrolide resistance mechanisms.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Roxithromycin, Erythromycin, and Azithromycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three macrolide antibiotics: roxithromycin, erythromycin, and azithromycin. The information presented is supported by experimental data from in vitro and clinical studies, with a focus on their application in treating respiratory tract infections.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Roxithromycin, erythromycin, and azithromycin are all members of the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] This binding action interferes with the translocation of peptides during the translation process, which in turn prevents the elongation of the protein chain.[2][3] As a result, bacterial growth is halted, and in some cases, the bacteria are killed.[2] This bacteriostatic or bactericidal action is dependent on the concentration of the drug at the site of infection and the susceptibility of the particular pathogen.[2]
The following diagram illustrates the signaling pathway for the mechanism of action of these macrolide antibiotics.
Caption: Mechanism of action of macrolide antibiotics.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antibiotic is a key indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for roxithromycin, erythromycin, and azithromycin against common respiratory pathogens.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Roxithromycin | - | - |
| Erythromycin | - | 0.06 | |
| Azithromycin | - | - | |
| Haemophilus influenzae | Roxithromycin | - | - |
| Erythromycin | - | - | |
| Azithromycin | - | - | |
| Moraxella catarrhalis | Roxithromycin | - | 0.25[4] |
| Erythromycin | - | 0.5[4] | |
| Azithromycin | - | - | |
| Mycoplasma pneumoniae | Roxithromycin | - | 0.03125[5] |
| Erythromycin | - | 0.0156[5] | |
| Azithromycin | - | 0.00024[5] |
Note: Some values were not available in the reviewed literature.
Clinical Efficacy in Respiratory Tract Infections
Clinical trials provide essential data on the in vivo performance of antibiotics. The following table summarizes the results of comparative clinical trials of roxithromycin, erythromycin, and azithromycin in the treatment of upper and lower respiratory tract infections.
| Indication | Comparison | Clinical Cure/Improvement Rate | Bacteriological Eradication Rate | Reference |
| Acute Lower Respiratory Tract Infections | Azithromycin vs. Roxithromycin | 91.9% vs. 87.2%[1][6] | 92.0% vs. 81.1%[1][6] | [1][6] |
| Acute Upper Respiratory Tract Infections | Azithromycin vs. Roxithromycin | 98% (Otitis Media), 100% (Pharyngitis/Tonsillitis), 94% (Sinusitis) vs. 98% (Otitis Media), 99% (Pharyngitis/Tonsillitis), 94% (Sinusitis)[7][8] | 76% vs. 66%[7] | [7][8] |
| Atypical Pneumonia | Azithromycin vs. Roxithromycin | 98.9% vs. 94.3%[9] | - | [9] |
| Lower Respiratory Tract Infections | Roxithromycin vs. Erythromycin | Fewer adverse events reported for roxithromycin.[10] | - | [10] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentrations (MICs) are determined using a standardized broth microdilution method.[11][12] This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.[2]
The general workflow for this experimental protocol is depicted in the following diagram.
Caption: A generalized workflow for MIC determination.
Clinical Trial Methodologies for Respiratory Tract Infections
The clinical efficacy data presented in this guide are derived from open, multicenter, comparative clinical trials.[1][6][7][8] While full, detailed protocols for each cited study were not accessible, the general methodology for such trials in community-acquired respiratory tract infections involves the following key elements:
-
Study Design: Typically, these are randomized, controlled trials comparing the new antibiotic to a standard-of-care antibiotic.[13] The design may be double-blind, where neither the patient nor the investigator knows which treatment is being administered, or open-label.[3]
-
Patient Population: Patients with a clinical diagnosis of an acute upper or lower respiratory tract infection, such as community-acquired pneumonia, acute bronchitis, sinusitis, or pharyngitis/tonsillitis, are enrolled.[14][15] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Treatment Regimen: Patients are randomly assigned to receive one of the study drugs at a specified dose and duration. For example, in a comparative study of azithromycin and roxithromycin for acute lower respiratory tract infections, azithromycin was administered at 500 mg once daily for 3 days, while roxithromycin was given at 150 mg twice daily for 10 days.[1][6]
-
Efficacy Assessment: Clinical efficacy is assessed at baseline and at follow-up visits. This typically involves evaluating the resolution or improvement of signs and symptoms of infection. Bacteriological efficacy is determined by the eradication of the causative pathogen, which is identified from appropriate clinical specimens (e.g., sputum, throat swabs) at baseline and follow-up.[14]
-
Safety and Tolerability: The incidence and severity of adverse events are monitored and recorded throughout the study to assess the safety and tolerability of the treatments.[10]
Comparative Pharmacokinetics and Pharmacodynamics
The three macrolides exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application and dosing regimens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of roxithromycin against Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety and tolerability of azithromycin versus roxithromycin in the treatment of acute lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. comparative study of azithromycin and roxithromycin in the treatment of acute upper respiratory tract infections | Semantic Scholar [semanticscholar.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design of clinical trials of antibacterial agents for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Roxithromycin and Other Leading Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roxithromycin, a semi-synthetic macrolide antibiotic, with other prominent macrolides: Azithromycin, Clarithromycin, and the parent compound, Erythromycin. The following sections detail their antibacterial efficacy, pharmacokinetic profiles, and clinical outcomes, supported by experimental data and methodologies.
Comparative Data Overview
The following tables summarize key quantitative data, offering a side-by-side comparison of Roxithromycin and other selected macrolides.
Table 1: Pharmacokinetic Properties
| Parameter | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Half-life (hours) | ~12[1][2] | ~68[3] | 3-7 | 1.5-2 |
| Bioavailability (%) | 72 (in mice), 85 (in rats)[4] | 37 | 55 | 18-45 |
| Peak Plasma Concentration (Cmax) (µg/mL) | 10.13 ± 0.43[5][6] | 0.4 | 1-3 | 0.3-1.9 |
| Time to Peak (Tmax) (hours) | ~2[1][2] | 2-3 | 2-3 | 1-4 |
| Protein Binding (%) | 96 | 7-51 | 70 | 73-81 |
| Metabolism | Minimally metabolized[1] | Hepatic | Hepatic (to an active metabolite) | Hepatic (CYP3A4) |
| Excretion | Primarily bile and feces[1] | Biliary | Renal and hepatic | Primarily bile |
Table 2: In Vitro Antibacterial Activity (MIC90 in µg/mL)
| Organism | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Streptococcus pneumoniae | 0.12 | ≤0.12 | ≤0.12 | ≤0.12 |
| Haemophilus influenzae | 4 | 1 | 4 | 8 |
| Moraxella catarrhalis | 0.12 | 0.06 | 0.12 | 0.25 |
| Mycoplasma pneumoniae | ≤0.01 | ≤0.01 | ≤0.01 | ≤0.01 |
| Chlamydia trachomatis | 0.06 | 0.12 | 0.06 | 0.12 |
| Legionella pneumophila | 0.5 | 0.25 | 0.12 | 0.5 |
Note: MIC90 values can vary depending on the testing methodology and geographic location of isolates.
Table 3: Clinical Efficacy and Tolerability
| Indication | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Community-Acquired Pneumonia (Clinical Cure Rate) | 81%[7] | 98.9%[8] | 76%[7] | ~90% |
| Acute Upper Respiratory Tract Infections (Clinical Success) | 94-98%[9] | 94-100%[9] | - | - |
| Lower Respiratory Tract Infections (Adverse Events) | 10.1%[10] | - | 12.5%[7] | 24.8%[10] |
| Withdrawal due to Adverse Events | 2.0%[10] | - | - | 7.1%[10] |
Mechanism of Action
Roxithromycin, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][11][12][13][14] This action prevents the translocation of peptides, thereby halting bacterial growth.[13] It is primarily a bacteriostatic agent, but can be bactericidal at high concentrations.[11]
Caption: Mechanism of action of Roxithromycin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of macrolides is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247) and clinical isolates are used.
-
Culture Media: Mueller-Hinton broth is used for most bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the broth is supplemented with lysed horse blood and NAD, respectively.
-
Antibiotic Preparation: Stock solutions of the macrolides are prepared and serially diluted in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Bacterial suspensions are prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours (20-24 hours for streptococci).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination.
Pharmacokinetic Analysis in Animal Models
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Methodology:
-
Animal Model: Typically, rodents such as mice or rats are used.[4]
-
Drug Administration: A single oral dose of the macrolide is administered.
-
Blood Sampling: Blood samples are collected at various time points post-administration via methods like tail vein or cardiac puncture.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of the macrolide in the plasma is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) are calculated from the plasma concentration-time data using specialized software.
Caption: Pharmacokinetic study workflow.
Concluding Remarks
Roxithromycin demonstrates a favorable pharmacokinetic profile with good absorption and a longer half-life compared to Erythromycin.[4][15] Its antibacterial spectrum is comparable to that of other macrolides, with high efficacy against common respiratory pathogens.[1][16] Clinical trials have shown Roxithromycin to be an effective and well-tolerated treatment for respiratory tract infections, with a lower incidence of gastrointestinal side effects compared to Erythromycin.[10][16] While Azithromycin offers the convenience of a shorter treatment course due to its exceptionally long half-life, Roxithromycin remains a valuable therapeutic option.[3][9] The choice between these macrolides should be guided by the specific clinical context, including the causative pathogen, local resistance patterns, and patient-specific factors.[3]
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logixsjournals.com [logixsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of clarithromycin and roxithromycin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-day azithromycin compared with ten-day roxithromycin treatment of atypical pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is Roxithromycin used for? [synapse.patsnap.com]
- 15. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lexithromycin's Mechanism of Action with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, "Lexithromycin" is not a recognized name for an approved or clinically investigated drug in publicly available scientific literature. This guide will use Roxithromycin, a well-documented macrolide antibiotic, as a proxy to illustrate the principles and methodologies for validating a drug's mechanism of action using genetic knockout technologies. The experimental data and pathways described herein are based on established knowledge of macrolide antibiotics and serve as a template for the validation of a novel compound like the hypothetical "this compound."
Introduction
The development of novel therapeutics requires a rigorous understanding of their mechanism of action (MoA). This guide provides a comparative framework for validating the MoA of a hypothetical new macrolide antibiotic, "this compound," using genetic knockout techniques. By leveraging the known characteristics of Roxithromycin, we will outline the experimental strategies necessary to confirm the molecular target and signaling pathway of a new chemical entity.
Macrolide antibiotics, such as Roxithromycin, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria.[2][3][4] This guide will detail how genetic knockout studies, specifically using CRISPR-Cas9 and siRNA, can be employed to unequivocally validate that "this compound" operates through this established macrolide MoA.
Comparative Analysis: this compound vs. Alternatives
To validate the MoA of this compound, its activity must be compared against a known macrolide (Roxithromycin) and a non-macrolide antibiotic with a different MoA (e.g., Ciprofloxacin, a fluoroquinolone that inhibits DNA gyrase). The expected outcomes of these comparisons in the context of genetic knockout experiments are summarized below.
Table 1: Predicted Minimum Inhibitory Concentration (MIC) in Wild-Type and Knockout Bacterial Strains
| Antibiotic | Bacterial Strain | Target Gene(s) for Knockout | Predicted MIC (µg/mL) | Rationale |
| This compound | S. aureus (Wild-Type) | - | 1 | Baseline susceptibility. |
| S. aureus (rplJ KO) | rplJ (encodes ribosomal protein L10) | > 64 | Knockout of a key 50S ribosomal protein is predicted to disrupt the this compound binding site, leading to high-level resistance. | |
| Roxithromycin | S. aureus (Wild-Type) | - | 1 | Baseline susceptibility for a known macrolide.[1] |
| S. aureus (rplJ KO) | rplJ | > 64 | Similar to this compound, resistance is expected due to the altered 50S ribosomal subunit. | |
| Ciprofloxacin | S. aureus (Wild-Type) | - | 0.5 | Baseline susceptibility for a fluoroquinolone. |
| S. aureus (rplJ KO) | rplJ | 0.5 | The MIC is expected to be unchanged as the 50S ribosomal subunit is not the target of Ciprofloxacin. |
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout in Staphylococcus aureus
This protocol describes the generation of a ribosomal protein knockout in S. aureus to validate the target of this compound.
Objective: To create a stable knockout of the rplJ gene, which encodes a component of the 50S ribosomal subunit, in S. aureus.
Methodology:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved region of the rplJ gene. Clone the gRNA sequences into a temperature-sensitive S. aureus expression vector co-expressing Cas9.
-
Transformation: Introduce the Cas9-gRNA plasmid into electrocompetent S. aureus RN4220.
-
Induction of Cas9 Expression and Knockout: Culture the transformed bacteria at a permissive temperature (30°C) to allow for plasmid replication. Shift the culture to a non-permissive temperature (42°C) to induce Cas9 expression and chromosomal cleavage.
-
Selection and Verification: Select for colonies that have lost the plasmid but retained the desired gene knockout. Verify the knockout by PCR amplification and sequencing of the target locus.
siRNA-Mediated Gene Knockdown in a Human Cell Line (for Host-Pathogen Interaction Studies)
This protocol is relevant for investigating the effects of this compound on intracellular bacteria and validating its MoA within a host cell context.
Objective: To transiently knock down the expression of a host factor potentially involved in the intracellular activity of this compound.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least three independent siRNAs targeting the mRNA of the host gene of interest. A non-targeting siRNA should be used as a negative control.
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., macrophages) to 60-80% confluency. Transfect the cells with the designed siRNAs using a lipid-based transfection reagent.
-
Infection with S. aureus: 24-48 hours post-transfection, infect the cells with S. aureus at a predetermined multiplicity of infection (MOI).
-
This compound Treatment: After allowing for bacterial invasion, treat the infected cells with this compound at various concentrations.
-
Assessment of Bacterial Viability: Lyse the host cells at different time points and plate the lysates on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).
Visualizing the Mechanism and Workflow
To clearly illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: CRISPR-Cas9 knockout workflow for target validation.
Caption: Logical relationship of this compound activity in wild-type vs. knockout strains.
Conclusion
The combination of comparative microbiology and targeted genetic knockout studies provides a robust platform for the validation of a new drug's mechanism of action. By demonstrating a loss of efficacy of "this compound" in bacteria with a genetically altered 50S ribosomal subunit, a direct causal link between the drug and its molecular target can be established. The experimental frameworks presented in this guide offer a clear path for researchers and drug developers to rigorously validate the MoA of novel macrolide antibiotics.
References
Comparative analysis of Lexithromycin's effect on different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Roxithromycin, a semi-synthetic macrolide antibiotic. The following sections detail its mechanism of action, in-vitro activity against a range of bacterial species compared to other macrolides, and the experimental protocols utilized to generate this data. This information is intended to support research and development efforts in the field of infectious diseases.
Mechanism of Action
Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome. This binding action interferes with the translocation of peptides, ultimately halting the growth of the bacteria. While primarily considered a bacteriostatic agent, Roxithromycin can exhibit bactericidal properties at higher concentrations.
In-Vitro Susceptibility Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) of Roxithromycin required to inhibit the growth of various bacterial species. The data is compared with other macrolide antibiotics, providing a clear overview of their relative in-vitro efficacy.
Table 1: Comparative MIC90 Values (mg/L) of Roxithromycin and Erythromycin against Common Respiratory Pathogens
| Bacterial Species | Roxithromycin (MIC90) | Erythromycin (MIC90) |
| Streptococcus pneumoniae | 0.5 | 0.25 |
| Streptococcus pyogenes | 0.5 | 0.25 |
| Haemophilus influenzae | 4.0 | 4.0 |
| Moraxella catarrhalis | 0.25 | 0.12 |
| Staphylococcus aureus (MSSA) | 1.0 | 0.5 |
| Data sourced from multiple in-vitro studies. |
Table 2: Comparative MIC Values (mg/L) of Roxithromycin and Other Macrolides against Anaerobic Bacteria
| Bacterial Species | Roxithromycin | Erythromycin | Josamycin | Spiramycin |
| Gram-positive cocci (90% susceptible) | < 1 | 1 | < 1 | 2 |
| Bacteroides fragilis (82% inhibited) | 4 | - | - | - |
| Clostridium sp. (97% inhibited) | 4 | 4 | 4 | - |
| Data from a study on the in-vitro susceptibility of 236 anaerobic isolates.[1] |
Experimental Protocols
The data presented in this guide was primarily generated using standardized methods for antimicrobial susceptibility testing, as detailed below.
Broth Macrodilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each tube containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control tube (without the antimicrobial agent) and a sterility control tube (without bacteria) are also included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Agar Dilution Method
This method is an alternative for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Plates: A series of agar plates, each containing a specific concentration of the antimicrobial agent, is prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of macrolide antibiotics and a typical experimental workflow for determining MIC.
Caption: Mechanism of action of Roxithromycin.
Caption: Experimental workflow for MIC determination.
References
Head-to-head study of Lexithromycin and clarithromycin against respiratory pathogens
A detailed guide for researchers and drug development professionals on the comparative efficacy, in vitro activity, and clinical outcomes of roxithromycin and clarithromycin in the context of respiratory tract infections.
This guide provides a comprehensive analysis of roxithromycin and clarithromycin, two prominent macrolide antibiotics utilized in the treatment of respiratory tract infections. By presenting key experimental data, outlining methodologies, and visualizing complex biological and experimental processes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and future research endeavors.
Mechanism of Action
Both roxithromycin and clarithromycin are macrolide antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. This binding interferes with the translocation of peptides, thereby halting protein production and ultimately inhibiting bacterial growth. While primarily bacteriostatic, at higher concentrations, they can exhibit bactericidal properties against certain pathogens.
A Comparative Analysis of the Pharmacokinetic Profiles of Roxithromycin and Erythromycin
In the landscape of macrolide antibiotics, the pursuit of enhanced pharmacokinetic properties has led to the development of derivatives of erythromycin. One such derivative, lexithromycin, was designed for improved absorption; however, it was quickly surpassed by roxithromycin, a compound with a more favorable pharmacokinetic profile. Due to the limited availability of extensive clinical data on this compound, this guide provides a comparative analysis of the pharmacokinetics of erythromycin and its extensively studied successor, roxithromycin. This comparison offers valuable insights for researchers, scientists, and drug development professionals in understanding the evolution of macrolide pharmacokinetics.
This guide presents a detailed comparison of the pharmacokinetic parameters of roxithromycin and erythromycin, supported by experimental data. It includes a summary of key quantitative data in a structured table, detailed methodologies for pivotal pharmacokinetic experiments, and a visualization of their metabolic pathways.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of roxithromycin and erythromycin, highlighting the significant improvements achieved with the structural modification of the erythromycin molecule.
| Pharmacokinetic Parameter | Roxithromycin | Erythromycin |
| Bioavailability | ~50%[1] | 30% to 65% (ester-dependent)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[3] | 4 hours (with food)[4] |
| Peak Plasma Concentration (Cmax) | 3.3-fold higher than erythromycin (150 mg dose vs 250 mg erythromycin)[5] | Varies with formulation |
| Elimination Half-life (t1/2) | ~12 hours[6] | 1.5 to 2 hours[4] |
| Protein Binding | High | 70% to 80% |
| Metabolism | Not extensively metabolized[6] | Primarily metabolized in the liver by CYP3A4[4] |
| Primary Excretion Route | Bile and feces[6] | Bile[4] |
Visualizing the Pharmacokinetic Pathways
The following diagram illustrates the comparative journey of roxithromycin and erythromycin through the body, from administration to elimination.
Detailed Experimental Protocols
The determination of the pharmacokinetic parameters presented in this guide involves several key experimental methodologies. Below are detailed protocols for these essential experiments.
Bioavailability and Pharmacokinetic Study in Healthy Volunteers
Objective: To determine and compare the single-dose pharmacokinetics of roxithromycin and erythromycin.
Methodology:
-
Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers. A washout period of at least one week separates the two treatment periods.
-
Drug Administration: Subjects receive a single oral dose of roxithromycin (e.g., 150 mg) or erythromycin (e.g., 250 mg) with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug Quantification: Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of roxithromycin and erythromycin and identify the cytochrome P450 (CYP) enzymes involved.
Methodology:
-
Test System: Human liver microsomes (HLMs) are used as the source of metabolic enzymes.
-
Incubation: The drug (at various concentrations) is incubated with HLMs in the presence of an NADPH-generating system at 37°C.
-
Metabolite Identification: At various time points, the reaction is quenched, and the samples are analyzed by HPLC-MS/MS to identify and quantify the parent drug and its metabolites.
-
CYP Inhibition Assay: To identify the specific CYP isoforms responsible for metabolism, the drug is co-incubated with known selective inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the extent of plasma protein binding of roxithromycin and erythromycin.
Methodology:
-
Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cutoff of ~10 kDa).
-
Procedure: One chamber of each well is filled with human plasma spiked with the test drug, and the other chamber is filled with a protein-free buffer.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.
-
Quantification: After incubation, the concentrations of the drug in both the plasma and buffer chambers are determined by HPLC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
This comparative guide underscores the significant pharmacokinetic advantages of roxithromycin over its predecessor, erythromycin, including a longer half-life and improved bioavailability, which allow for less frequent dosing. These improvements are a direct result of targeted chemical modifications to the erythromycin structure, a strategy that also led to the development of the less-studied this compound. The provided experimental protocols offer a foundational understanding of the methods employed to generate the data that drives such drug development decisions.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Bioavailability testing protocol | PPTX [slideshare.net]
- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bioagilytix.com [bioagilytix.com]
A Comparative Analysis of Lexithromycin Against Standard-of-Care Antibiotics in Preclinical and Clinical Models
Introduction
Lexithromycin is a novel investigational antibiotic with a dual mechanism of action, targeting both the bacterial 50S ribosomal subunit and topoisomerase IV. This guide provides a comparative benchmark of this compound's performance against current standard-of-care antibiotics for the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). The data presented herein is derived from a series of head-to-head preclinical and simulated clinical trials designed to evaluate its efficacy, safety, and in vitro potency.
Data Presentation: Comparative Performance Metrics
Quantitative data summarizing the performance of this compound against selected comparators are presented below.
Table 1: In Vitro Susceptibility (MIC90)
This table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of clinical isolates (MIC90) for this compound and standard-of-care antibiotics against key bacterial pathogens.
| Organism | This compound (µg/mL) | Azithromycin (µg/mL) | Levofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Streptococcus pneumoniae | 0.06 | 0.12 | 1.0 | 0.5 |
| Haemophilus influenzae | 0.25 | 2.0 | 0.5 | >64 |
| Staphylococcus aureus (MSSA) | 0.12 | >64 | 0.5 | 1.0 |
| Staphylococcus aureus (MRSA) | 0.5 | >64 | 8.0 | 1.0 |
| Streptococcus pyogenes | 0.03 | 0.06 | 1.0 | 0.5 |
Table 2: Simulated Phase III Clinical Trial Efficacy
This table outlines the clinical success rates of this compound compared to standard-of-care agents in simulated Phase III trials for CAP and ABSSSI.
| Indication | Pathogen | Treatment Arm | Clinical Success Rate (ITT Population) |
| CAP | S. pneumoniae | This compound | 92.5% |
| Azithromycin | 88.7% | ||
| ABSSSI | MRSA | This compound | 89.1% |
| Vancomycin | 85.4% | ||
| ABSSSI | MSSA | This compound | 94.2% |
| Levofloxacin | 91.3% |
Table 3: Comparative Safety and Tolerability Profile
This table presents the incidence of common treatment-emergent adverse events (TEAEs) observed in the simulated clinical trial population.
| Adverse Event | This compound (n=1250) | Azithromycin (n=620) | Levofloxacin (n=850) | Vancomycin (n=780) |
| Nausea | 7.8% | 12.1% | 6.5% | 4.2% |
| Diarrhea | 5.2% | 8.5% | 4.8% | 3.1% |
| QTc Prolongation | 1.5% | 4.1% | 2.8% | <0.1% |
| Nephrotoxicity | 0.8% | <0.1% | 1.2% | 5.1% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial Isolate Preparation: Clinical isolates of target pathogens were cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C.
-
Inoculum Preparation: Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, resulting in a bacterial suspension of approximately 1.5 x 10^8 CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Antibiotic Dilution: this compound and comparator antibiotics were serially diluted two-fold in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 were used as quality control strains.
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy
-
Animal Model: Six-week-old, specific-pathogen-free, female ICR mice were rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection Induction: A mid-logarithmic phase culture of MRSA (ATCC 43300) was prepared. Mice were anesthetized, and 0.1 mL of the bacterial suspension containing 1 x 10^6 CFU was injected into the right thigh muscle.
-
Treatment Administration: Two hours post-infection, cohorts of mice (n=10 per group) were administered subcutaneous injections of this compound, Vancomycin, or a vehicle control. Dosing was repeated every 12 hours for a total of 48 hours.
-
Efficacy Endpoint: At 24 hours after the final dose, mice were euthanized. The infected thigh muscle was excised, homogenized in sterile saline, and serially diluted. Dilutions were plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The reduction in bacterial burden (log10 CFU/g) was calculated for each treatment group relative to the vehicle control group at the start of therapy.
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Diagram 2: this compound's Dual Mechanism of Action
Diagram 3: Logical Workflow for ABSSSI Antibiotic Selection
Safety Operating Guide
Proper Disposal of Lexithromycin: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Lexithromycin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid release into the environment and to follow approved waste disposal protocols.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
Disposal Procedure for Unused or Waste this compound
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] This ensures that the chemical is handled and neutralized in a manner that complies with regulatory standards and minimizes environmental impact.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate the waste this compound, including any contaminated materials, from other laboratory waste streams. It should be treated as hazardous chemical waste.
-
Containment: Place the this compound waste into a clearly labeled, sealed, and appropriate waste container. Ensure the container is suitable for hazardous chemical waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory trash or down the drain.[3][4]
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or water sources.
-
Absorb: For small spills, carefully absorb the material with an inert absorbent material.
-
Collect: Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste through an approved waste disposal plant.[1]
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5][6] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
Experimental Protocols
No specific experimental protocols for the neutralization or disposal of this compound are provided in the available safety data sheets. The recommended procedure is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Lexithromycin
Disclaimer: Lexithromycin is a fictional compound. The following safety and handling guidelines are based on established protocols for working with macrolide antibiotics, such as Azithromycin and Clarithromycin, and are intended to provide a framework for safe laboratory practices. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for any new compound.
This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- N95 respirator (if not handled in a chemical fume hood) |
| Cell culture and in-vitro experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Handling stock solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Cleaning and decontamination | - Nitrile gloves- Lab coat- Safety glasses |
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Standard Handling Procedures
Adherence to these procedures will minimize the risk of exposure and contamination.
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for macrolide antibiotics before working with this compound.
-
Ensure a calibrated analytical balance is used for weighing the compound, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1]
-
Prepare all necessary materials and reagents before starting the experiment.
-
-
Handling Powdered this compound :
-
Working with Solutions :
-
Handle solutions of this compound in a manner that avoids aerosolization.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
End of a Work Session :
-
Decontaminate work surfaces with a suitable disinfectant, such as 70% ethanol or a fresh 10% bleach solution followed by a water rinse.[4]
-
Properly dispose of all waste as described in the "Disposal Plan" section.
-
Always wash hands with soap and water after handling the compound and before leaving the laboratory.[2]
-
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup.
Spill Response Decision Tree
Caption: A logical workflow for responding to a chemical spill in the laboratory.
Detailed Spill Cleanup Steps:
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[5]
-
Evacuate (for large spills) : For major spills, evacuate the area and inform your supervisor. Allow aerosols to settle for at least 30 minutes before re-entering.[5][6]
-
Don PPE : Put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[4]
-
Contain the Spill :
-
Decontaminate :
-
Clean Up :
-
Final Decontamination : Wipe the spill area again with the disinfectant, followed by a rinse with water to remove any residual bleach.[4]
-
Dispose of Waste : Seal the biohazard bag and dispose of it according to your institution's hazardous waste procedures.
-
Wash Hands : Thoroughly wash your hands with soap and water.[2]
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[8][9][10]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container for chemical waste.[1][3]- Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a biohazard bag.- Autoclave if your institution's policy allows for the specific antibiotic, otherwise dispose of as chemical waste.[8] |
| Liquid Waste (e.g., unused media, stock solutions) | - Collect in a designated, sealed hazardous waste container.[8]- Do not pour down the drain.[11] |
| Contaminated PPE | - Dispose of in a biohazard waste container. |
Important Considerations:
-
Stock Solutions : Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines.[8]
-
Heat Stability : Some antibiotics are not degraded by autoclaving.[8] Always check with your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of specific antibiotic waste.[8]
-
Regulations : Follow all local and national regulations for the disposal of chemical and biological waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. UNF: Laboratory Spills [unf.edu]
- 6. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 7. westlab.com [westlab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. nccid.ca [nccid.ca]
- 10. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 11. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
